(2R,4S)-Fosinopril Sodium Salt
Description
Properties
CAS No. |
1356932-15-4 |
|---|---|
Molecular Formula |
C₃₀H₄₅NNaO₇P |
Molecular Weight |
585.64 |
Synonyms |
(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-D-proline Sodium Salt; Fosinopril Impurity B; (4S)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-D-proline Propio |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Solid-State Profiling of (2R,4S)-Fosinopril Sodium
Technical Whitepaper | Application Note: AN-FOS-2026
Executive Summary
This guide provides a comprehensive technical framework for the structural analysis, solid-state characterization, and purity profiling of (2R,4S)-fosinopril sodium . Unlike other Angiotensin-Converting Enzyme (ACE) inhibitors, fosinopril contains a unique phosphinyl group, necessitating specialized analytical workflows beyond standard peptide coupling analysis. This document details the "First Principles" approach to structural confirmation, focusing on
Molecular Architecture & Spectroscopic Signature
The core challenge in analyzing fosinopril sodium (C
1.1 Nuclear Magnetic Resonance (NMR) Diagnostics
While
-
P NMR (The Phosphinate Signature):
-
Observation: A single distinct signal is expected, typically in the range of 30–50 ppm (relative to H
PO ). -
Critical Nuance (Rotamers): Fosinopril sodium exists as a mixture of cis and trans rotamers around the amide bond (N-C=O) of the proline ring. This often results in signal splitting or broadening in both
P and C spectra at room temperature. -
Protocol Tip: To coalesce these rotameric signals for quantitative integration, perform High-Temperature NMR (e.g., at 333 K) in DMSO-
.
-
-
C NMR:
-
Look for the carbonyl doublets (
coupling). The phosphinyl group induces splitting in adjacent carbon signals, a key confirmation of the P-C bond integrity.
-
1.2 Mass Spectrometry (MS) Fragmentation
Electrospray Ionization (ESI) in positive mode is the standard for structural elucidation.
-
Parent Ion:
at m/z ~585 or at m/z ~563 (free acid form). -
Fragmentation Logic:
-
Cleavage of the Ester: Loss of the acyloxyalkyl side chain yields the active metabolite, Fosinoprilat (SQ 27,519).
-
Proline Ring Cleavage: Further fragmentation often involves the loss of the cyclohexyl-proline moiety.
-
Table 1: Key Spectroscopic Attributes
| Technique | Parameter | Diagnostic Feature |
| Chemical Shift | ~30-50 ppm (Singlet/Split by rotamers) | |
| ESI-MS | Ionization Mode (+) | |
| FT-IR | Carbonyl Region | 1759 cm |
Visualization: Analytical Workflow
The following diagram outlines the logical flow for confirming the structure and phase purity of the bulk drug substance.
Figure 1: Analytical decision matrix for Fosinopril Sodium structural confirmation.
Stereochemical Configuration & Chiral Purity
Fosinopril contains multiple stereocenters. The therapeutic efficacy depends strictly on the (2R,4S) configuration of the proline ring and the specific chirality of the phosphinyl side chain.
3.1 The Stereochemical Challenge
The synthesis can yield diastereomers.[1] Distinguishing the (2R,4S) isomer from the (2S,4R) enantiomer or (2R,4R) diastereomers requires chiral chromatography.
3.2 Validated Chiral HPLC Protocol
-
Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak IC or Chiralcel OD-RH ) are superior for separating phosphinyl derivatives.
-
Mobile Phase: A mixture of n-Hexane/Ethanol/TFA (Normal Phase) or Acetonitrile/Phosphate Buffer (Reverse Phase).
-
Note: The presence of the sodium salt often requires acidification of the mobile phase (using TFA or Phosphoric acid) to suppress ionization of the carboxylate, ensuring sharp peak shapes.
-
-
Detection: UV at 210–220 nm (End absorption of the carbonyls).
Solid-State Physics: Polymorphism
Fosinopril sodium exhibits polymorphism, which critically impacts dissolution and bioavailability.
-
Form A: The thermodynamically stable, therapeutic form.[1] Produced by slow crystallization from solvents like acetone/water or dichloromethane/ethyl acetate.
-
Form B: A metastable form often resulting from rapid precipitation.
-
Differentiation:
-
XRPD: Form A displays distinct diffraction peaks (e.g., specific 2
angles at ~4.7°, 8.0°, 15.2°) that differ from Form B. -
DSC: Melting endotherms differ, but care must be taken as the salt can degrade upon melting.
-
Impurity Profiling: The Degradation Pathway
The primary instability of fosinopril sodium is hydrolysis . The ester linkage is susceptible to moisture, converting the prodrug into the active diacid (Fosinoprilat).
5.1 Degradation Mechanism
-
Hydrolysis: Attack of water on the ester carbonyl.
-
Product: Fosinoprilat (SQ 27,519) + Alcohol byproduct.
-
Kinetics: Accelerated by high pH (basic conditions) and heat.
Figure 2: Hydrolytic degradation pathway of Fosinopril Sodium to Fosinoprilat.
Detailed Experimental Protocol: HPLC Assay
Objective: Simultaneous quantification of Fosinopril Sodium and Fosinoprilat (Organic Impurity).
-
Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 35% B
-
5-20 min: Linear ramp to 90% B
-
20-25 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer for the bulky phosphinyl group).
-
System Suitability: Resolution (
) between Fosinopril and Fosinoprilat must be > 2.0.
References
-
European Directorate for the Quality of Medicines. (2008). Fosinopril Sodium Monograph. Pharmeuropa. Link
-
Brittain, H. G., et al. (1993). "Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium." Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1063-1069.[2] Link
-
Narayanam, M., & Singh, S. (2014).[3] "Characterization of stress degradation products of fosinopril by using LC-MS/TOF." Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.[3] Link
-
Bristol-Myers Squibb. (2009). Monopril (Fosinopril Sodium) Prescribing Information. FDA Access Data. Link
-
Gumieniczek, A. (2005). "Microemulsion liquid chromatographic method for characterisation of fosinopril sodium and fosinoprilat separation." Journal of Chromatography A. Link
Sources
- 1. WO2002088149A2 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]
- 2. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of (2R,4S)-Fosinopril Sodium: A Technical Whitepaper
This technical guide provides an in-depth physicochemical profiling of (2R,4S)-Fosinopril Sodium, designed for drug development professionals.[1]
Executive Summary
Fosinopril sodium is a unique entity within the Angiotensin-Converting Enzyme (ACE) inhibitor class.[1][2] Unlike its dicarboxylate-containing counterparts (e.g., enalapril, lisinopril), fosinopril is a phosphinic acid derivative .[1][3] This structural distinction confers specific physicochemical behaviors, most notably a high lipophilicity profile and a dual compensatory elimination pathway (hepatic/renal).
This guide focuses on the critical physicochemical attributes of the molecule, its stereochemical integrity, and the analytical frameworks required for its characterization.
Molecular Architecture & Stereochemistry
Structural Uniqueness
Fosinopril sodium is a prodrug.[2][4][5][6] It is the sodium salt of the ester prodrug fosinopril, which is hydrolyzed in vivo to the active diacid, fosinoprilat .[2]
-
Core Moiety: Phosphinylacetyl proline.[1]
-
Prodrug Mechanism: The phosphinic acid group is masked by an acyloxyalkyl ester to improve oral bioavailability.
-
Key Differentiator: The presence of the phosphonate group (phosphinyl) instead of a sulfhydryl or carboxylate group allows for specific zinc-binding interactions at the ACE active site.[1]
Stereochemical Configuration
The stereochemistry of Fosinopril is complex due to multiple chiral centers. The designation in the topic (2R,4S) requires precise disambiguation regarding the proline ring versus the phosphinyl side chain.
-
Standard API Configuration: The marketed Fosinopril Sodium is generally designated as the (2S,4S) isomer regarding the proline ring system.
-
The (2R,4S) Isomer: In strict IUPAC nomenclature, if the proline carboxylate is in the (2R) position, this represents a diastereomer (epimer) of the active drug.[1] In synthesis, controlling the 2S configuration is critical for potency.
-
Note for Researchers: If your specific lot is labeled (2R,4S), ensure this refers to the specific diastereomer for impurity profiling or a non-standard numbering convention. This guide assumes the standard pharmaceutical active moiety but acknowledges the critical nature of the 2S vs. 2R chiral switch.
-
Physicochemical Profile
The following parameters are critical for formulation development and analytical method validation.
Core Parameters Table
| Parameter | Value / Characteristic | Context |
| Molecular Formula | C30H45NNaO7P | Sodium Salt |
| Molecular Weight | 585.65 g/mol | - |
| Physical State | White to off-white crystalline powder | Polymorphic screening required |
| Solubility (Water) | > 100 mg/mL | Highly soluble (Salt form) |
| Solubility (MeOH/EtOH) | Soluble | Suitable for stock preparation |
| Solubility (Hexane) | Slightly soluble | Indicates lipophilic tail |
| pKa (Acidic) | ~3.1 (Phosphinic) / ~4.4 (Carboxyl) | Active metabolite (Fosinoprilat) is a diacid |
| LogP (Octanol/Water) | 4.3 – 6.3 | Highest among ACE inhibitors |
| Hygroscopicity | Hygroscopic | Requires desiccated storage (-20°C) |
Ionization & Lipophilicity
Fosinopril is significantly more lipophilic than enalapril or lisinopril.
-
Implication: This high lipophilicity (LogP > 4) facilitates rapid passive diffusion across the GI membrane but necessitates the ester prodrug form to mask the charged phosphinic acid.
-
pKa Behavior: Upon hydrolysis to fosinoprilat, the molecule becomes a dianion at physiological pH (phosphinate pKa ~3.1, carboxylate pKa ~4.4).
Stability & Degradation Pathways[1]
The stability of Fosinopril Sodium is governed primarily by the susceptibility of its ester linkage and the oxidation potential of the cyclohexyl/phenylalkyl groups.
Hydrolytic Degradation (Primary Pathway)
The ester moiety is labile. Hydrolysis yields Fosinoprilat (SQ 27519) , the active metabolite.[1][2][7][8][9] This reaction is catalyzed by moisture, heat, and extreme pH (both acidic and basic).
Pathway Visualization
The following diagram illustrates the activation and degradation logic.
Caption: Figure 1. Hydrolytic activation of Fosinopril Sodium to Fosinoprilat and subsequent degradation potential.
Biopharmaceutical Implications: Dual Elimination
Fosinopril's unique physicochemical profile (balanced lipophilicity/hydrophilicity of the metabolite) enables a compensatory dual elimination mechanism. This is a critical safety feature for patients with renal compromise.
The Compensatory Mechanism
-
Normal Function: Elimination is shared ~50% Renal and ~50% Hepatic.[1]
-
Renal Impairment: Hepatic clearance increases to compensate.[1]
-
Hepatic Impairment: Renal clearance increases to compensate.[1]
Caption: Figure 2.[1] The dual compensatory elimination pathway unique to Fosinoprilat.
Analytical Protocols
To ensure scientific integrity, the following HPLC protocol is recommended for purity and stability testing. This method accounts for the phosphinic acid group's ionization behavior.
HPLC Method Development Strategy
-
Column Choice: C8 or C18 (L1 packing).[1] C8 is often preferred to reduce excessive retention time due to high lipophilicity.
-
Mobile Phase: Must be acidic (pH 2.5 - 3.[1]0) to suppress the ionization of the phosphinic acid and carboxylic acid, ensuring sharp peak shape.
-
Detection: UV at 215 nm or 220 nm (End absorption of the carbonyl/phosphinyl groups).[1]
Standardized Protocol
-
Diluent: Methanol:Water (50:50 v/v).[1]
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-5 min: 60% A / 40% B
-
5-15 min: Linear ramp to 20% A / 80% B (Elute lipophilic impurities)[1]
-
15-20 min: Hold
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer for viscous phosphinyl compounds).
Self-Validating System Check
-
System Suitability: Resolution (Rs) between Fosinopril and Fosinoprilat must be > 2.0.[1][10]
-
Tailing Factor: Must be < 1.5. (High tailing indicates insufficient pH suppression of the phosphinic acid).
References
-
United States Pharmacopeia (USP). Fosinopril Sodium Monograph.[1] USP-NF.[1] Link
-
Bristol-Myers Squibb. Monopril (Fosinopril Sodium) Prescribing Information.[1] FDA Access Data. Link
-
DeForrest, J. M., et al. (1989).[1] Preclinical pharmacology of fosinopril sodium, a phosphinic acid-containing angiotensin-converting enzyme inhibitor.[1][8] Journal of Cardiovascular Pharmacology. Link
-
Murdoch, D., & McTavish, D. (1992). Fosinopril: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs.[1][3][4][5][11][9][10][12][13] Link[1]
-
PubChem. Fosinopril Sodium Compound Summary. National Library of Medicine. Link
Sources
- 1. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fosinopril sodium | RAAS | TargetMol [targetmol.com]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. Disposition of fosinopril sodium in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. KEGG DRUG: Fosinopril sodium [genome.jp]
- 12. fosinopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Thermodynamic Stability of Fosinopril Sodium Stereoisomers: A Technical Guide
This in-depth technical guide details the thermodynamic stability of fosinopril sodium stereoisomers, focusing on solid-state polymorphism, stereochemical integrity, and degradation kinetics.[1]
Executive Summary
Fosinopril sodium (SQ-28555) represents a unique class of angiotensin-converting enzyme (ACE) inhibitors containing a phosphinic acid moiety.[1] Unlike carboxyl-ACE inhibitors (e.g., enalapril), fosinopril's stability is governed by the complex interplay between its four chiral centers (three carbon, one phosphorus) and its solid-state polymorphism.[1]
This guide delineates the thermodynamic landscape of fosinopril sodium, establishing Form A as the thermodynamically stable polymorph under ambient conditions and identifying hydrolytic degradation of the acyloxyalkyl ester as the primary kinetic instability pathway. We provide actionable protocols for maintaining stereochemical purity during drug development.
Stereochemical Architecture & Nomenclature
Fosinopril sodium possesses a complex stereochemical structure defined by four asymmetric centers. The absolute configuration is critical for therapeutic efficacy, as the drug is administered as a single stereoisomer.
Configuration Analysis
The IUPAC designation for Fosinopril Sodium is: [1[S(R)],2α,4β]-4-cyclohexyl-1-[[phosphinyl]acetyl]-L-proline, sodium salt.[1][2][3]
-
Core Scaffold: The L-proline ring is fixed in the (2S, 4S) configuration (trans-4-cyclohexyl-L-proline).[1]
-
Side Chain: The acetal-linked side chain introduces chirality at the carbon adjacent to the ester oxygen.[1]
-
Phosphorus Center: The phosphinyl group is a chiral center.[4]
The marketed API is a single isomer where the phosphorus center and the side-chain carbon have a specific relative configuration (S, R).
Stereoisomer Count
With 4 chiral centers, theoretically,
| Center | Atom | Configuration in API | Stability Risk |
| C2 (Proline) | Carbon | S | Low (Fixed) |
| C4 (Proline) | Carbon | S (trans to C2) | Low (Fixed) |
| C (Acetal) | Carbon | R | Medium (Racemization possible under acid stress) |
| P (Phosphinyl) | Phosphorus | S | High (Susceptible to epimerization/hydrolysis) |
Solid-State Thermodynamics: Polymorphism
Fosinopril sodium exhibits enantiotropic polymorphism , meaning the stability order of its crystal forms changes depending on temperature.
Polymorph Characterization[5][6]
-
Form A (Thermodynamic Stable Form):
-
Form B (Metastable Form):
-
Formation: Crystallizes from anhydrous solvents (water content <0.2% ) or by rapid evaporation of methanolic solutions.[1]
-
Properties: Lower melting point, higher solubility.
-
Risk: Spontaneously converts to Form A in the presence of moisture or heat.
-
Thermodynamic Relationship
The relationship is enantiotropic . Below the transition temperature (
Critical Process Parameter (CPP): Water content in the final crystallization solvent is the switch that controls polymorphic outcome.
Degradation Pathways & Stereochemical Integrity
The thermodynamic instability of fosinopril sodium manifests primarily through chemical degradation rather than spontaneous epimerization, although the latter is a risk under stress.
Hydrolysis (Primary Pathway)
The acyloxyalkyl ester moiety is highly susceptible to hydrolysis, driven by moisture and pH extremes.[1] This reaction yields Fosinoprilat (Impurity A) , the active diacid metabolite. This process preserves the stereochemistry of the proline ring but destroys the prodrug functionality.
Epimerization (Secondary Pathway)
Under acidic conditions or elevated temperatures, the phosphorus center can undergo inversion.[1] Additionally, the acetal linkage is labile.
-
P-Epimerization: Can occur via a pentacoordinate intermediate during acid-catalyzed hydrolysis attempts.[1]
-
Acetal Racemization: The chiral carbon in the 2-methyl-1-(1-oxopropoxy)propoxy group can racemize via an oxocarbenium ion intermediate.[1]
Visualization of Degradation Logic
The following diagram illustrates the degradation and interconversion pathways.
Figure 1: Polymorphic interconversion and degradation pathways of Fosinopril Sodium.[1]
Experimental Protocols
Protocol 1: Thermodynamic Stability Stress Testing
Objective: To determine the resistance of Fosinopril stereoisomers to epimerization and hydrolysis under accelerated conditions.
-
Preparation: Prepare 1 mg/mL solutions of Fosinopril Sodium in three buffers:
-
Stress Conditions: Incubate samples at 60°C for 7 days.
-
Sampling: Aliquot samples at T=0, 24h, 72h, and 168h. Neutralize acid/base samples immediately.
-
Analysis: Analyze via Chiral HPLC (Protocol 2) to detect both degradation (loss of area) and epimerization (appearance of new isomeric peaks).
-
Success Criteria: <5% degradation and <1% epimerization at pH 6.8. Significant degradation is expected at pH 1.2.
Protocol 2: Chiral HPLC Separation of Stereoisomers
Objective: Quantify specific stereoisomers and differentiate them from degradation products.
-
Column: Chiralpak AD-H or equivalent (Amylose tris-(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (80 : 20 : 0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 215 nm.[1]
-
Resolution Requirement: Resolution (
) > 1.5 between Fosinopril Sodium and its nearest diastereomer.[1]
Quantitative Data Summary
The following table summarizes the physicochemical properties relevant to the thermodynamic stability of the stereoisomers.
| Parameter | Value / Condition | Relevance to Stability |
| Melting Point (Form A) | 195°C - 197°C | High lattice energy indicates good solid-state stability.[1] |
| Solubility (Water) | ~100 mg/mL | High solubility facilitates hydrolysis in solution.[1] |
| Hygroscopicity | Moderate | Absorbed moisture drives Form B |
| pKa (Acidic) | 3.0 (Phosphinic acid) | Determines ionization state; salt form stabilizes the P-center.[1] |
| Critical Water Content | 2.0% (w/w) | Threshold for crystallizing the stable Form A. |
Conclusion
The thermodynamic stability of Fosinopril Sodium is a function of both its crystal packing and its molecular stereochemistry. Form A is the only viable polymorph for therapeutic use due to its superior thermodynamic stability profile. Stereochemical stability is generally maintained in the solid state but is compromised in solution at non-neutral pH, where hydrolysis to fosinoprilat dominates over epimerization.
Recommendation: Manufacturing processes must strictly control water content (>2%) during the final crystallization step to ensure the isolation of Form A. Formulation strategies should prioritize moisture protection to prevent hydrolysis of the ester prodrug moiety.
References
-
Fosinopril Sodium Prescribing Information. Drugs.com. [Link][1]
-
Characterization of stress degradation products of fosinopril by using LC-MS/TOF. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. Journal of Pharmaceutical and Biomedical Analysis. [Link][1]
-
Process for manufacture of fosinopril sodium (Patent WO2002088149A2). Google Patents. [1]
Sources
literature review of (2R,4S)-fosinopril sodium cardiovascular effects
Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of (2R,4S)-fosinopril sodium (commonly referred to as fosinopril), a unique phosphinic acid-containing Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] Unlike the majority of ACE inhibitors which rely solely on renal excretion and possess a dicarboxylate structure, fosinopril is distinguished by its dual compensatory elimination pathway (hepatic/renal) and its specific phosphinate chemistry.
This document synthesizes the molecular architecture, pharmacokinetic advantages, and cardiovascular efficacy of fosinopril, specifically targeting its application in hypertensive patients with comorbidities such as heart failure (HF) and renal impairment.
Molecular Architecture & Stereochemical Significance[1][2]
The Phosphinic Acid Distinction
Fosinopril sodium is a prodrug that hydrolyzes in vivo to its active metabolite, fosinoprilat .[3][4][5][6][7] Structurally, it deviates from the standard "pril" class (e.g., enalapril, lisinopril) which are dicarboxylate derivatives.[1] Fosinopril contains a phosphinic acid group capable of specific binding to the zinc ion (
-
Prodrug Structure: Fosinopril sodium is an ester prodrug.[2][5][6][10] The esterification improves oral bioavailability (~36%) compared to the polar active diacid.
-
Active Moiety: Fosinoprilat ((2S,4S)-4-cyclohexyl-1-[[(R)-phosphinyl]acetyl]-L-proline).[1][2]
-
Stereochemistry: The designation (2R,4S) in the context of fosinopril often refers to the specific configuration of the proline ring and the phosphinyl side chain. The molecule possesses multiple chiral centers:
Mechanism of Action (RAAS Inhibition)
Fosinoprilat acts as a competitive inhibitor of ACE (peptidyl-dipeptidase A).[1][2] By mimicking the transition state of peptide hydrolysis, it prevents the conversion of Angiotensin I to Angiotensin II.
Key Physiological Outcomes:
-
Vasodilation: Reduction in Angiotensin II-mediated vasoconstriction.[1][2]
-
Aldosterone Suppression: Decreased sodium and water retention.
-
Bradykinin Potentiation: Prevention of bradykinin degradation, leading to increased synthesis of vasodilatory prostaglandins.
Figure 1: Mechanism of Action.[1][2] Fosinoprilat inhibits ACE, blocking Angiotensin II formation and preventing Bradykinin degradation.
Pharmacokinetic Uniqueness: The Dual Pathway
The defining technical characteristic of fosinopril is its balanced dual elimination . While most ACE inhibitors are excreted >90% by the kidneys, fosinoprilat is eliminated approximately 50% via the liver (biliary) and 50% via the kidneys (urine) .
Compensatory Clearance
This dual pathway creates a self-regulating safety mechanism:
-
Renal Impairment: In patients with reduced Glomerular Filtration Rate (GFR), hepatic clearance increases to compensate.[1][11]
-
Hepatic Impairment: Renal clearance compensates for reduced biliary excretion.
Clinical Implication: Unlike enalapril or lisinopril, no dosage adjustment is required for fosinopril in patients with renal failure or congestive heart failure (CHF) where renal perfusion is often compromised.[1][2]
Figure 2: Dual Elimination Pathway.[1][2][11] The balanced clearance prevents drug accumulation in renal or hepatic failure.
Cardiovascular Efficacy & Clinical Data[1][3][10]
Hypertension
Fosinopril demonstrates efficacy comparable to other ACE inhibitors but with a superior safety profile in "at-risk" populations (e.g., elderly, diabetic nephropathy).[1][2]
-
Onset: 1 hour post-administration.
-
Peak Effect: 2–6 hours.
-
Duration: 24 hours (allowing once-daily dosing).
Heart Failure (HF) & Left Ventricular Hypertrophy (LVH)
In HF patients, fosinopril reduces both preload (via venodilation) and afterload (via arteriolar dilation).[1][2]
-
FAMIS Study (Fosinopril in Acute Myocardial Infarction Study): Demonstrated that early administration significantly reduced the risk of death or severe heart failure.
-
LVH Regression: Fosinopril has shown significant ability to reverse Left Ventricular Hypertrophy, a key predictor of cardiovascular morbidity, independent of blood pressure reduction.
Comparative Data Table
| Parameter | Fosinopril | Enalapril | Lisinopril |
| Prodrug | Yes (Ester) | Yes (Ester) | No (Diacid) |
| Active Moiety | Fosinoprilat | Enalaprilat | Lisinopril |
| Lipophilicity | High | Low | Low |
| Renal Elimination | ~50% | >90% | 100% |
| Hepatic Elimination | ~50% | <10% | 0% |
| Dose Adjustment (Renal Failure) | None Required | Required | Required |
| Tissue Penetration | High (due to lipophilicity) | Moderate | Low |
Experimental Methodologies
For researchers validating fosinoprilat activity or conducting bioequivalence studies, the following protocols are established standards.
Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of ACE activity using the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).[1][2]
Reagents:
-
Buffer: 100 mM Borate buffer containing 300 mM NaCl (pH 8.3). Note: High chloride concentration is essential for ACE activation.
-
Substrate: 5 mM HHL.
-
Enzyme: Rabbit Lung Acetone Powder (source of ACE).[1]
-
Stop Solution: 1M HCl.
Workflow:
-
Preparation: Dissolve (2R,4S)-fosinoprilat (active metabolite) in buffer to create a concentration gradient (
to ). -
Incubation: Mix 50 µL of enzyme solution with 50 µL of inhibitor solution. Pre-incubate at 37°C for 10 minutes.
-
Reaction: Add 150 µL of HHL substrate. Incubate at 37°C for 30 minutes.
-
Termination: Add 250 µL of 1M HCl to stop the reaction.
-
Extraction: Add 1.5 mL ethyl acetate to extract the product (Hippuric Acid).[1][2] Vortex and centrifuge.
-
Quantification: Evaporate the organic layer, redissolve in water, and measure absorbance at 228 nm .[2][12]
-
Calculation: Determine
by plotting % inhibition vs. log[inhibitor].
Protocol: Pharmacokinetic Profiling in Rats
To verify the dual elimination pathway:
-
Subjects: Male Wistar rats (n=10) and Bile-duct cannulated rats (n=10).[1][2]
-
Administration: Oral gavage of fosinopril sodium (10 mg/kg).[1][2]
-
Sampling:
-
Analysis: LC-MS/MS detection of fosinoprilat.
-
Validation: The ratio of Cumulative Amount in Urine (
) to Cumulative Amount in Bile ( ) should approximate 1:1 in healthy subjects.[1][2]
References
-
Bristol-Myers Squibb. (2023).[1][7] Monopril (Fosinopril Sodium) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Murdoch, D., & McTavish, D. (1992).[1] Fosinopril: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in Heart Failure. Drugs, 43(1), 123–140.[1] [Link]
-
Greenwald, A. A., et al. (1999).[1] The pharmacokinetics of fosinopril in patients with renal impairment. British Journal of Clinical Pharmacology, 29(S2), 19S-25S.[1] [Link]
-
Tatti, P., et al. (1998).[1] Outcome results of the Fosinopril Versus Amlodipine Cardiovascular Events Trial (FACET) in patients with hypertension and NIDDM. Diabetes Care, 21(4), 597–603.[1] [Link]
-
Hui, K. Y., et al. (1991).[1][2] In vitro and in vivo pharmacological activities of fosinopril, a new phosphorus-containing ACE inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link][1][2]
Sources
- 1. fosinopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fosinopril - Wikipedia [en.wikipedia.org]
- 8. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Assay for the Enzymatic Hydrolysis of (2R,4S)-Fosinopril Sodium to Fosinoprilat
Abstract
This application note provides a detailed protocol for an in vitro enzymatic hydrolysis assay to monitor the conversion of the prodrug fosinopril sodium to its pharmacologically active metabolite, fosinoprilat. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure.[1] Its therapeutic efficacy is entirely dependent on its bioactivation via esterase-mediated hydrolysis.[1][2][3] This guide is designed for researchers in drug metabolism, pharmacology, and pharmaceutical development, offering a robust methodology grounded in established scientific principles. We will detail the rationale behind experimental choices, provide a step-by-step protocol using human liver S9 fractions, and outline the analytical quantification of fosinoprilat using High-Performance Liquid Chromatography (HPLC).
Introduction: The Criticality of Prodrug Activation
Fosinopril sodium is an ester-based prodrug, designed to enhance oral bioavailability.[4] Following administration, it undergoes hydrolysis, primarily in the liver, to form the active diacid, fosinoprilat.[2][4][5][6] This bioactivation is catalyzed by a class of enzymes known as carboxylesterases, with human carboxylesterase 1 (CES1) being the predominant enzyme responsible for this transformation in the liver.[4][7][8][9]
Understanding the kinetics and efficiency of this enzymatic conversion is paramount for several reasons:
-
Predicting in vivo Performance: In vitro hydrolysis rates can provide an early indication of the rate and extent of active drug formation in the body.
-
Investigating Drug-Drug Interactions: Co-administered drugs may inhibit or induce esterase activity, altering the pharmacokinetic profile of fosinoprilat.
-
Screening New Chemical Entities: The principles of this assay can be adapted for other ester-containing prodrugs to assess their metabolic activation.[10]
This application note provides a comprehensive framework for conducting this assay, from enzyme selection to data interpretation, ensuring a self-validating and reproducible system.
Scientific Principles and Assay Design
The assay is designed to measure the rate of fosinoprilat formation when fosinopril sodium is incubated with a source of metabolic enzymes. Human liver S9 fractions are selected as the enzyme source for this protocol. The S9 fraction is the supernatant obtained from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, providing a rich source of carboxylesterases.[7][11][12][13]
The enzymatic reaction is initiated by adding the substrate (fosinopril sodium) to the pre-warmed enzyme preparation. The reaction proceeds at a physiologically relevant temperature (37°C) and pH (7.4). At predetermined time points, aliquots of the reaction mixture are quenched by adding a cold organic solvent (acetonitrile). This serves two critical functions: it immediately halts the enzymatic reaction and precipitates proteins that would otherwise interfere with subsequent analysis.[14]
Following quenching, the samples are centrifuged, and the supernatant, containing fosinopril sodium and the newly formed fosinoprilat, is analyzed by reverse-phase HPLC with UV detection. The concentration of fosinoprilat is determined by comparing its peak area to a standard curve generated from authentic fosinoprilat standards.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Grade | Notes |
| (2R,4S)-Fosinopril Sodium | Sigma-Aldrich, USP | ≥98% (HPLC) | Protect from light and moisture. |
| Fosinoprilat | Toronto Research Chemicals | ≥98% (HPLC) | Active metabolite standard for HPLC calibration. |
| Pooled Human Liver S9 Fraction | Corning, XenoTech | High-quality | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | For reaction termination and mobile phase. |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade | For mobile phase. |
| Orthophosphoric Acid (H₃PO₄) | Sigma-Aldrich | ACS Grade | For mobile phase pH adjustment. |
| Deionized Water | In-house system | 18.2 MΩ·cm | For all aqueous solutions. |
| HPLC Vials with Inserts | Agilent Technologies | - | |
| Centrifuge Tubes (1.5 mL) | Eppendorf | - | |
| Syringe Filters (0.22 µm) | Millipore | PVDF or Nylon | For filtering supernatant before HPLC. |
Experimental Protocols
Preparation of Solutions
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 100 mM KH₂PO₄ and 100 mM K₂HPO₄ solutions to achieve a final pH of 7.4 at 37°C. Filter through a 0.22 µm filter before use.
-
Fosinopril Sodium Stock Solution (10 mM): Accurately weigh and dissolve fosinopril sodium in deionized water. Prepare fresh daily.
-
Fosinoprilat Stock Solution (10 mM): Accurately weigh and dissolve fosinoprilat in methanol. This is for the HPLC standard curve.
-
Working Standard Solutions: Prepare a series of fosinoprilat standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution with a 50:50 mixture of acetonitrile and 100 mM potassium phosphate buffer (pH 7.4). This mimics the final sample matrix.
-
Termination Solution: Ice-cold acetonitrile.
Enzymatic Hydrolysis Assay Workflow
The following workflow is designed to determine the time course of fosinoprilat formation.
Figure 1: Workflow for the enzymatic hydrolysis of fosinopril sodium.
Step-by-Step Protocol:
-
Enzyme Preparation: On the day of the experiment, thaw a vial of pooled human liver S9 fraction on ice. Dilute the S9 fraction with 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
-
Reaction Setup: In 1.5 mL microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 200 µL:
-
Add 180 µL of the diluted S9 fraction (or buffer for a no-enzyme control).
-
Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate Reaction: To start the reaction, add 20 µL of 1 mM fosinopril sodium working solution to each tube for a final substrate concentration of 100 µM. Vortex briefly. This is your T=0 time point for initiation.
-
Incubation and Sampling: Incubate the tubes at 37°C. At each designated time point (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction tube.
-
Reaction Termination: Immediately add the 50 µL aliquot to a separate tube containing 100 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds. Place the quenched samples on ice.
-
Sample Processing:
-
Controls: It is essential to include the following controls:
-
No-Enzyme Control: Incubate fosinopril sodium in buffer without S9 fraction to assess non-enzymatic degradation.
-
Zero-Time Control (T=0): Add the termination solution before adding the fosinopril sodium substrate to the enzyme mixture. This accounts for any non-enzymatic conversion during sample processing.
-
HPLC Analysis
The separation and quantification of fosinoprilat and fosinopril sodium are achieved using a reverse-phase HPLC system with UV detection.
| HPLC Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 (v/v) Methanol:Water, pH adjusted to 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | ~10 minutes |
Note: These conditions are a starting point and should be optimized for your specific instrument and column. The goal is to achieve baseline separation between fosinoprilat and fosinopril sodium.
Data Analysis and Interpretation
-
Standard Curve: Inject the prepared fosinoprilat working standard solutions into the HPLC. Plot the peak area of fosinoprilat against its known concentration to generate a linear calibration curve. Determine the coefficient of determination (R²) which should be ≥ 0.995 for a valid curve.
-
Quantification: Using the regression equation from the standard curve, calculate the concentration of fosinoprilat in each experimental sample at each time point.
-
Rate of Formation: Plot the concentration of fosinoprilat (µM) against time (minutes). The initial rate of the reaction is the slope of the linear portion of this curve.
-
Enzyme Kinetics (Optional): To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay should be repeated with varying concentrations of fosinopril sodium. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation. A study using human liver S9 fractions reported kinetic parameters for fosinopril hydrolysis, which can serve as a benchmark.[4]
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, the following validation steps are crucial:
-
Linearity: The standard curve must demonstrate linearity across the range of expected sample concentrations.
-
Specificity: The HPLC method must be able to resolve fosinoprilat from the parent drug, fosinopril sodium, and any potential interfering peaks from the S9 matrix. This is confirmed by analyzing the no-enzyme and T=0 controls.
-
Precision and Accuracy: The assay's precision can be assessed by running replicates and calculating the relative standard deviation (%RSD). Accuracy is determined by spiking known amounts of fosinoprilat into a blank matrix and calculating the percent recovery.
Mechanistic Pathway
The enzymatic reaction follows a simple hydrolysis mechanism where the ester bond in fosinopril is cleaved by a serine hydrolase, such as CES1.
Figure 2: Enzymatic conversion of fosinopril to fosinoprilat.
Conclusion
This application note presents a robust and reliable method for assaying the enzymatic hydrolysis of fosinopril sodium to its active metabolite, fosinoprilat. By employing human liver S9 fractions and a validated HPLC method, researchers can obtain critical data on the bioactivation of this important therapeutic agent. The detailed protocol and underlying scientific rationale provide a solid foundation for drug metabolism studies and can be adapted for the evaluation of other ester-containing prodrugs.
References
-
Na Bhuket, P. R., Jithavech, P., Ongpipattanakul, B., & Rojsitthisak, P. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(10), 5529-5540. Retrieved from [Link]
-
Amporndanai, K., O'Connor, R., & Taggart, C. C. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 13(19), 2039-2044. Retrieved from [Link]
-
HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved from [Link]
-
Hetrick, K. J., & Raines, R. T. (2018). Assessing and utilizing esterase specificity in antimicrobial prodrug development. Methods in enzymology, 604, 199-221. Retrieved from [Link]
-
Pinto, A., Carbone, C., Stigliani, M., Gaglione, M., Di Lorenzo, A., Severi, E., ... & Giamberini, M. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(12), 6339. Retrieved from [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). MDPI. Retrieved from [Link]
-
Kim, I., & Amidon, G. L. (2006). Nucleoside ester prodrug substrate specificity of liver carboxylesterase. The Journal of pharmacology and experimental therapeutics, 316(2), 527-535. Retrieved from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. Retrieved from [Link]
-
Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug metabolism, 16(1), 29-37. Retrieved from [Link]
-
Karuppannan, R., & Reddy, A. S. (2024). Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis. Biosensors, 14(8), 384. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
GUIDANCE DOCUMENT ON THE DETERMINATION OF IN VITRO INTRINSIC CLEARANCE USING CRYOPRESERVED HEPATOCYTES (RT- HEP) OR LIVER S9 SUB. (2018). OECD. Retrieved from [Link]
-
Schieberle, T., Weber, F., & Weinz, C. (2021). In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. Metabolites, 11(11), 743. Retrieved from [Link]
-
Morris, A. P., Brain, K. R., & Heard, C. M. (2008). Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. Drug Metabolism Letters, 2(4), 275-279. Retrieved from [Link]
-
Wang, X., Shi, J., Wang, Z., Zhu, H. J., & Li, C. (2018). A Comprehensive Functional Assessment of Carboxylesterase 1 Nonsynonymous Polymorphisms. Drug Metabolism and Disposition, 46(7), 992-1001. Retrieved from [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2017). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. Journal of Chromatographic Science, 55(2), 195-201. Retrieved from [Link]
-
Fosinopril: Package Insert / Prescribing Information. (2025). Drugs.com. Retrieved from [Link]
-
Wang, X., Zhu, H. J., & Li, C. (2017). CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors. The pharmacogenomics journal, 17(1), 85-91. Retrieved from [Link]
-
Uutela, P., Monto, M., Iso-Mustajärvi, I., Madetoja, M., Yliperttula, M., & Ketola, R. A. (2014). Identification of metabolites of fosinopril produced by human and rat liver microsomes with liquid chromatography-mass spectrometry. European journal of pharmaceutical sciences, 54, 43-53. Retrieved from [Link]
-
Sultana, N., Naveed, S., & Arayne, M. S. (2014). Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril, Captopril and Fosinopril in Pharmaceuticals and Serum by HPLC. J Chromatograph Separat Techniq, 5(220), 2. Retrieved from [Link]
-
Doyle, T. F., & Bryn, S. R. (1994). High-performance liquid chromatography of the drug fosenopril. Journal of pharmaceutical and biomedical analysis, 12(1), 61-68. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. (2022). International Journal of Novel Research and Development. Retrieved from [Link]
-
Thomsen, R., Rasmussen, H. B., Linnet, K., & INDIVUME-RES, F. P. (2014). In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors. Drug metabolism and disposition, 42(1), 126-133. Retrieved from [Link]
-
Li, W., Liu, R., Li, W., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, B. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in pharmacology, 10, 407. Retrieved from [Link]
-
de Oliveira, A. A., da Silva, A. B. F., & de Alencastro, R. B. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(2), 1435. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cores.emory.edu [cores.emory.edu]
- 3. one.oecd.org [one.oecd.org]
- 4. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. A Comprehensive Functional Assessment of Carboxylesterase 1 Nonsynonymous Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of (2R,4S)-Fosinopril Sodium Salt and Its Degradation Products
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for identifying and troubleshooting the analysis of (2R,4S)-fosinopril sodium salt and its degradation products. As Senior Application Scientists, we have compiled this information based on established scientific literature and extensive field experience to ensure accuracy and practicality in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (2R,4S)-fosinopril sodium salt?
The primary degradation pathway for (2R,4S)-fosinopril sodium salt, an ester prodrug, is hydrolysis. This reaction is catalyzed by esterases in vivo, and can also occur under various pH conditions in vitro, leading to the formation of its active metabolite, fosinoprilat.[1][2][3][4][5][6][7][8] This biotransformation is rapid and complete, occurring primarily in the gastrointestinal mucosa and liver.[1][5][9]
The hydrolysis of the ester linkage results in the formation of the diacid, fosinoprilat, which is the pharmacologically active form of the drug.[1][2][3][4][5][6][7][8]
Q2: What are the known degradation products of (2R,4S)-fosinopril sodium salt?
Forced degradation studies have shown that fosinopril sodium degrades under hydrolytic (acidic, basic, and neutral) and photo-acidic conditions, while it is relatively stable to oxidative and thermal stress.[10] Besides the active metabolite fosinoprilat, other significant degradation products and metabolites have been identified.[1][5][6][9][11][12]
Here is a summary of the key degradation products and metabolites:
| Compound Name | Other Names | CAS Number | Molecular Formula | Notes |
| Fosinoprilat | Fosinopril diacid, Fosinoprilic acid, SQ-27519 | 95399-71-6 | C23H34NO5P | The active diacid metabolite formed by hydrolysis.[13][14] |
| Fosinoprilat Glucuronide | - | 113411-09-9 | C29H42NO11P | A major metabolite formed by conjugation of fosinoprilat.[15] |
| p-Hydroxy Fosinoprilat | monohydroxylated analogue of SQ 27, 519 | 113411-10-2 | C23H34NO6P | A minor metabolite formed by hydroxylation of the phenyl group of fosinoprilat.[15] |
| Fosinopril Impurity B | (2RS,4RS)-4-Cyclohexyl-1-[[(RS)-phosphoryl]acetyl]pyrrolidine-2-carboxylic Acid | 1910773-95-3 | C30H46NO7P | A diastereomeric impurity. |
| Fosinopril Impurity C | Mixture of (2S,4S)-4-cyclohexyl-1-[[(S)-phosphoryl]acetyl]pyrrolidine-2-carboxylic acid and (2S,4S)-4-cyclohexyl-1-[[(R)-phosphoryl]acetyl]pyrrolidine-2-carboxylic Acid | 474519-28-3 | C30H46NO7P | A mixture of diastereomers. |
| Fosinopril Impurity D | (2S,4R)-4-Cyclohexyl-1-[[(R)-phosphoryl]acetyl]pyrrolidine-2-carboxylic Acid | - | C30H46NO7P | An epimer of fosinopril. |
| Fosinopril Impurity H | (2S,4S)-4-Cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylic acid | 149760-14-5 | C16H25NO4 | A potential process-related impurity or degradation product.[16] |
Note: The list of impurities is not exhaustive and other minor degradation products may be formed under specific stress conditions.
Degradation Pathway
The degradation of (2R,4S)-fosinopril sodium salt primarily proceeds through hydrolysis to form fosinoprilat. Fosinoprilat can then be further metabolized to form a glucuronide conjugate and a hydroxylated derivative.
Caption: Primary degradation and metabolic pathway of (2R,4S)-fosinopril sodium salt.
Troubleshooting Guide for HPLC Analysis
Q3: We are observing significant peak tailing for fosinoprilat. What could be the cause and how can we resolve it?
Peak tailing for fosinoprilat is a common issue in reversed-phase HPLC analysis. The primary cause is often secondary interactions between the phosphinic acid group of fosinoprilat and active sites on the silica-based stationary phase, such as residual silanols.
Causality and Resolution:
-
Silanol Interactions: The negatively charged phosphinic acid group can interact with positively charged silanol groups on the column packing material, leading to peak tailing.
-
Solution 1: pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.
-
Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column can significantly reduce the number of available silanol groups.
-
Solution 3: Ion-Pairing Agents: While less common for this analysis, a low concentration of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) can be added to the mobile phase to mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause tailing.
-
Solution: Implement a robust column washing procedure between analyses. Flushing with a strong solvent like isopropanol or a sequence of solvents of decreasing polarity can help remove contaminants.
-
Q4: We are seeing extraneous peaks in our chromatogram when analyzing forced degradation samples. How can we confirm if they are true degradation products?
The appearance of new peaks in stressed samples is expected, but it's crucial to differentiate between actual degradation products, artifacts from the stress conditions, or impurities from the reagents used.
Verification Workflow:
-
Analyze a Blank Sample: Inject a blank sample (matrix without the active pharmaceutical ingredient - API) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the formulation excipients or the stress reagents themselves.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main analyte peak and the new peaks. A non-homogenous peak may indicate the co-elution of multiple components.
-
Mass Spectrometry (LC-MS) Analysis: The most definitive way to identify unknown peaks is through LC-MS. By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can propose potential molecular formulas and structures for the degradation products. Comparing the fragmentation patterns of the parent drug and the unknown peaks can provide further structural elucidation.[10]
-
Spiking Studies: If reference standards for known impurities or degradation products are available, spike the sample with these standards to see if the retention times of any of the unknown peaks match.
Caption: Workflow for investigating extraneous peaks in a chromatogram.
Experimental Protocols
Stability-Indicating HPLC Method for (2R,4S)-Fosinopril Sodium Salt and its Degradation Products
This method is designed to separate (2R,4S)-fosinopril sodium salt from its primary degradation product, fosinoprilat, and other potential impurities.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for the analytes. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) | The organic modifier provides the necessary elution strength, while the acidic aqueous phase controls the ionization of the analytes and silanol groups, improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Fosinopril and its degradation products have UV absorbance in the lower UV region. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
System Suitability Parameters:
To ensure the validity of the analytical results, the following system suitability parameters should be met using a standard solution containing both fosinopril sodium and fosinoprilat:
| Parameter | Acceptance Criteria |
| Tailing Factor (for both peaks) | ≤ 1.5 |
| Resolution (between fosinopril and fosinoprilat) | ≥ 2.0 |
| Theoretical Plates (for both peaks) | ≥ 2000 |
| Relative Standard Deviation (RSD) for peak area (n=6) | ≤ 2.0% |
Forced Degradation Study Protocol:
The following protocol outlines the conditions for a forced degradation study of (2R,4S)-fosinopril sodium salt.
-
Acid Hydrolysis:
-
Dissolve fosinopril sodium in 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before injection.
-
-
Base Hydrolysis:
-
Dissolve fosinopril sodium in 0.1 N NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 0.1 N HCl before injection.
-
-
Neutral Hydrolysis:
-
Dissolve fosinopril sodium in water.
-
Reflux at 80°C for 48 hours.
-
-
Oxidative Degradation:
-
Dissolve fosinopril sodium in 3% H2O2.
-
Keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of fosinopril sodium in methanol to UV light (254 nm) for 48 hours.
-
-
Thermal Degradation:
-
Keep solid fosinopril sodium in an oven at 105°C for 72 hours.
-
Note: The extent of degradation should be targeted between 5-20% for optimal identification of degradation products. The time and temperature of the stress conditions may need to be adjusted based on preliminary experiments.
References
-
Fosinopril: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Fosinopril | C30H46NO7P | CID 9601226. PubChem. [Link]
- pms-FOSINOPRIL (Fosinopril Sodium Tablets) 10 and 20 mg Angiotensin Converting Enzyme Inhibitor. PHARMASCIENCE Inc. Product Monograph.
- Fosinopril Winthrop.
-
Fosinopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. [Link]
-
FOSINOPRILAT. precisionFDA. [Link]
-
Fosinopril. BioPharma Notes. [Link]
-
Fosinoprilat | C23H34NO5P | CID 62956. PubChem. [Link]
- Hayek, T., et al. (1999). The angiotensin-converting enzyme inhibitor, fosinopril, and the angiotensin II receptor antagonist, losartan, inhibit LDL oxidation and attenuate atherosclerosis independent of lowering blood pressure in apolipoprotein E deficient mice.
-
fosinoprilat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Fosinoprilat | C23H34NO5P | CID 62956. PubChem. [Link]
-
Fosinopril. Wikipedia. [Link]
- Hayek, T., et al. (1999). The angiotensin-converting enzyme inhibitor, fosinopril, and the angiotensin II receptor antagonist, losartan, inhibit LDL oxidation and attenuate atherosclerosis independent of lowering blood pressure in apolipoprotein E deficient mice.
-
Label: FOSINOPRIL SODIUM AND HYDROCHLOROTHIAZIDE tablet. DailyMed. [Link]
-
Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of pharmaceutical and biomedical analysis, 92, 135–143. [Link]
- Hayek, T., et al. (1999). The angiotensin-converting enzyme inhibitor, fosinopril, and the angiotensin II receptor antagonist, losartan, inhibit LDL oxidation and attenuate atherosclerosis independent of lowering blood pressure in apolipoprotein E deficient mice.
- apo-fosinopril - PRODUCT MONOGRAPH. Apotex Inc.
- Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333.
-
FOSINOPRILAT. Inxight Drugs. [Link]
-
MONOPRIL (fosinopril sodium tablets) Label. Accessdata.fda.gov. [Link]
-
Fosinopril Sodium-impurities. Pharmaffiliates. [Link]
-
Fosinopril Impurities and Related Compound. Veeprho. [Link]
-
Fosinopril. StatPearls. [Link]
-
Fosinoprilat. Chemsrc.com. [Link]
- FOSINOPRIL, A POTENTIAL SUBSTRATE FOR MRP2, COMPETES WITH SEVERAL HIGH USE PHARMACEUTICALS FOR ELIMIN
- Disposition of fosinopril sodium in healthy subjects. European Journal of Clinical Pharmacology, 31(5), 587-592.
- apo-fosinopril - PRODUCT MONOGRAPH. Apotex Inc.
-
Fosinopril Metabolism Pathway. SMPDB. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Fosinopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Fosinopril - BioPharma Notes [biopharmanotes.com]
- 4. Fosinopril - Wikipedia [en.wikipedia.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.medicines.org.au [apps.medicines.org.au]
- 12. DailyMed - FOSINOPRIL SODIUM AND HYDROCHLOROTHIAZIDE tablet [dailymed.nlm.nih.gov]
- 13. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. FOSINOPRILAT | 95399-71-6 [chemicalbook.com]
- 15. Fosinoprilat | CAS#:95399-71-6 | Chemsrc [chemsrc.com]
- 16. academic.oup.com [academic.oup.com]
Technical Guide: Resolving Peak Tailing in (2R,4S)-Fosinopril Sodium HPLC Analysis
To: Analytical Development Teams, QC Specialists From: Senior Application Scientist, Chromatography Center of Excellence Subject: Advanced Troubleshooting for Fosinopril Peak Asymmetry
Executive Summary
Analyzing (2R,4S)-fosinopril sodium presents a unique set of chromatographic challenges that distinguish it from standard small molecule analysis. Unlike typical peak tailing caused solely by silanol interactions, fosinopril peak asymmetry is frequently driven by dynamic conformational isomerism (rotamers) inherent to its proline-containing structure, alongside the chelating potential of its phosphinyl group.
This guide moves beyond generic troubleshooting to address the specific physicochemical mechanisms governing fosinopril's behavior. It provides a self-validating diagnostic workflow to distinguish between kinetic tailing (rotamers), thermodynamic tailing (ionization/silanols), and chelation effects.[1]
Part 1: The Diagnostic Workflow
Before altering your method, you must identify the root cause.[2][3] Fosinopril tailing is rarely just "a bad column."[1] Use this logic gate to isolate the variable.
Figure 1: Decision matrix for isolating the root cause of peak asymmetry in fosinopril analysis.
Part 2: The "Ghost" in the Machine: Proline Rotamers
The most overlooked cause of tailing in ACE inhibitors like fosinopril is cis-trans isomerization .[1]
The Mechanism: Fosinopril contains a proline-like ring (specifically a 4-cyclohexyl-proline moiety) attached to an amide bond.[1] Due to the steric bulk of the cyclohexyl group and the phosphinyl side chain, the rotation around the amide bond is restricted.
-
The molecule exists as two distinct conformers (cis and trans) in solution.[1]
-
At room temperature, the rate of interconversion is slow on the chromatographic timescale.
-
Result: The HPLC column begins to separate the two conformers. If the interconversion rate is intermediate, you see a "bridge" between peaks or a heavily tailed/split peak structure, often mistaken for column failure.
The Solution: Thermodynamics You must push the kinetics of interconversion to be faster than the chromatographic separation.
-
Protocol: Set column temperature to 45°C - 50°C .
-
Why: Higher thermal energy lowers the rotational energy barrier, causing the isomers to average out into a single, sharp Gaussian peak [1].
Part 3: Chemical Interactions & Optimization
If temperature is optimized and tailing persists, address the "Hard" chemical interactions.
1. The Phosphinyl Group & pH
Fosinopril sodium is a prodrug containing a phosphinyl group (P=O) and an ester.[1] While the ester masks one charge, the phosphinyl oxygen and the carboxylic acid on the proline ring can still interact with the stationary phase.
-
pKa Reality: The apparent pKa values are approx 3.0 - 4.0.[1]
-
The Trap: Running at pH 3.0 - 4.0 puts the analyte in a partially ionized state, maximizing secondary interactions with residual silanols.
-
The Fix: Suppress ionization by lowering pH to 2.0 - 2.5 using Phosphoric Acid.[1] This ensures the analyte is fully protonated (neutral) and silanols are protonated (neutral), minimizing attraction [2].[1]
2. Metal Chelation
The phosphinyl group is a potent metal chelator.[1] Trace iron or stainless steel ions in your LC system (frits, column walls) can bind to fosinopril, causing severe tailing or peak broadening.
-
Diagnosis: Tailing worsens over time as the column accumulates metal ions from the mobile phase.
-
The Fix:
Part 4: Validated Experimental Protocol
This protocol synthesizes USP guidelines with field-optimized conditions to ensure peak symmetry (Tailing Factor < 1.5).
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | L1 (C18), 5 µm, 4.6 x 250 mm | High carbon load, end-capped (e.g., Zorbax SB-C18 or XBridge BEH C18) to hide silanols.[1] |
| Mobile Phase | Acetonitrile : 0.2% Phosphoric Acid (64:[1][4]36) | High Organic: Improves solubility.[1] Low pH: Suppresses ionization.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow; adjust for backpressure.[1] |
| Temperature | 45°C ± 1°C | CRITICAL: Forces rotamer coalescence.[1] |
| Detection | UV @ 214 nm or 220 nm | Max absorbance for the amide/ester backbone.[1] |
| Injection Vol | 20 µL | Prevent mass overload. |
| Sample Diluent | Mobile Phase | Matches eluent strength to prevent "solvent shock" fronting/tailing.[1] |
Step-by-Step Execution:
-
Preparation: Degas the 0.2% Phosphoric Acid solution thoroughly before mixing with Acetonitrile to prevent bubble formation and baseline noise.
-
Equilibration: Condition the column at 45°C for at least 45 minutes. The thermal mass of the column needs to fully equilibrate to ensure the rotamer kinetics are consistent.
-
System Suitability: Inject the standard 5 times.
-
Acceptance Criteria: %RSD ≤ 2.0%, Tailing Factor (T) ≤ 1.5.[1]
-
If T > 1.5: Increase Temp to 50°C. If still failing, replace mobile phase with fresh preparation (check pH).
-
Part 5: Frequently Asked Questions (FAQ)
Q1: I see a small "shoulder" on the front of the peak, not the tail. Is this the same issue?
-
A: No. Fronting is usually caused by mass overload (injecting too much sample) or solvent mismatch (sample solvent is stronger than mobile phase).[1] Dilute your sample in the mobile phase and reduce injection volume to 10 µL.
Q2: Can I use a Phenyl-Hexyl column instead of C18?
-
A: Yes. Phenyl-Hexyl columns often provide better selectivity for aromatic compounds like fosinopril due to pi-pi interactions.[1] However, the temperature requirement (45°C) remains non-negotiable due to the proline rotamers.
Q3: Why does the USP method specify Phosphoric Acid? Can I use Formic Acid?
-
A: You can, but Phosphoric Acid is preferred for UV detection (low UV cutoff) and its ability to effectively suppress silanols at pH 2.[1]0. Formic acid is better for Mass Spectrometry but has less buffering capacity at pH 2.0 compared to phosphate.[1]
Q4: My peak area is inconsistent. Could this be related to the tailing?
-
A: If the peak is split or heavily tailed, your integration software may be cutting off the "tail" inconsistently. Solving the shape issue via Temperature/pH usually resolves the precision issue. Also, ensure the autosampler is temperature-controlled (keep sample cool, column hot).
References
-
USP Monographs . Fosinopril Sodium Tablets.[1][4][5][6][7][8] United States Pharmacopeia.[1][9] (Accessed via secondary repository: Link)[1][10]
-
Chrom Tech . Primary Causes of Peak Tailing in HPLC. Chrom Tech Technical Guide. Link
-
Waters Corporation . Peak Shape Changes Over Time (Proline/pH effects).[1] Waters Knowledge Base.[1] Link
-
ResearchGate . HPLC Determination of Fosinopril and Degradation Products (Temperature Effects). Az. J. Pharm.[1][5][11] Sci. Link
Sources
- 1. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. Fosinopril Sodium - LKT Labs [lktlabs.com]
Technical Support Center: Purification of (2R,4S)-Fosinopril Sodium Preparations
Welcome to the technical support center for the purification of (2R,4S)-fosinopril sodium. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of impurities from fosinopril sodium preparations. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.
Understanding Fosinopril Sodium and Its Impurities
Fosinopril sodium is an ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor, fosinoprilat.[1][2] Its synthesis and storage can lead to the formation of various impurities that must be controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). These impurities can arise from the manufacturing process, degradation, or the presence of related compounds.[3]
Commonly encountered impurities include the active diacid metabolite fosinoprilat, hydrolysis products, and cyclic diketopiperazine-type impurities.[3] Regulatory bodies often require that individual specified impurities are controlled at or below 0.1% to 0.5%, with total related substances limited to approximately 1.0% to 2.0%.[3]
Below is a table summarizing some of the known impurities of fosinopril sodium:
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Fosinoprilat (Fosinopril EP Impurity A) | 95399-71-6 | C₂₃H₃₄NO₅P | 427.50 | Active metabolite, a primary degradation product.[3][] |
| Fosinopril EP Impurity B | 1910773-96-4 | C₃₀H₄₆NNaO₇P | 586.65 | A diastereomer of fosinopril sodium.[5] |
| Fosinopril EP Impurity D | 1356353-41-7 | C₃₀H₄₅NNaO₇P | 585.65 | Related substance.[5] |
| Phenylfosinopril (Fosinopril EP Impurity E) | 128887-22-9 | C₃₀H₄₀NO₇P | 557.61 | Related substance.[5] |
| Fosinopril EP Impurity F | N/A | C₂₉H₄₄NO₇P | 549.64 | Related substance.[5] |
| Fosinopril EP Impurity H | 2133346-00-4 | C₃₀H₄₆NO₇P | 563.67 | Related substance.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of (2R,4S)-fosinopril sodium.
FAQ 1: My fosinopril sodium preparation shows a significant peak corresponding to fosinoprilat. What is the best approach to remove it?
Answer:
Fosinoprilat is the active diacid metabolite of fosinopril and a common hydrolytic degradation product.[3][6] Its increased polarity compared to the parent drug allows for effective separation using chromatographic techniques.
Troubleshooting Workflow for Fosinoprilat Removal
Caption: Workflow for removing fosinoprilat impurity.
Detailed Protocol: Neutral Alumina Column Chromatography
This protocol is adapted from methodologies that have proven effective for purifying fosinopril sodium.[7]
Materials:
-
Crude fosinopril sodium
-
Neutral alumina (particle diameter 18-200 µm, aperture 6nm)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
1,1,1-trichloroethane
-
Isopropyl alcohol
Step-by-Step Procedure:
-
Slurry Preparation: Prepare a slurry of neutral alumina in the mobile phase (a mixture of THF and methanol).
-
Column Packing: Carefully pack a chromatography column with the alumina slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude fosinopril sodium in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a mobile phase consisting of a THF:methanol mixture (volume ratio between 90:10 and 60:40).[7] The flow rate should be maintained between 0.6-1.5 ml/min.[7]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or a rapid HPLC method to identify the fractions containing pure fosinopril sodium.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Why this works: Neutral alumina is a polar stationary phase. Fosinoprilat, being more polar than fosinopril sodium, will have a stronger interaction with the alumina and thus elute later, allowing for effective separation.
FAQ 2: After chromatography, the yield of fosinopril sodium is very low. What could be the cause?
Answer:
Low yield after chromatographic purification can stem from several factors. Here's a troubleshooting guide:
-
Irreversible Adsorption: Fosinopril sodium, with its phosphinate group, might be strongly adsorbing to the stationary phase.
-
Solution: Consider deactivating the alumina slightly by adding a small, controlled amount of water before packing the column. You can also try a less polar mobile phase initially to reduce retention, gradually increasing the polarity.
-
-
Improper Fraction Collection: The elution profile might be broader than anticipated, leading to the premature cutting of fractions.
-
Solution: Collect smaller fractions and analyze each one carefully. Use a sensitive detection method for monitoring, such as UV detection at 215nm.[7]
-
-
Degradation on the Column: Although less common with neutral alumina, prolonged exposure to the stationary phase could potentially cause degradation.
-
Solution: Ensure the purification process is carried out efficiently without unnecessary delays. The process should be conducted at room temperature.[7]
-
FAQ 3: Recrystallization of the purified fosinopril sodium results in an oily product instead of crystals. How can I resolve this?
Answer:
Oiling out during recrystallization is a common issue, often caused by the compound being insoluble in the cold solvent and melting at the temperature of the hot solvent, or by the presence of impurities that depress the melting point.
Troubleshooting Recrystallization
Sources
controlling hygroscopicity of (2R,4S)-fosinopril sodium salt
Introduction: The Hygroscopicity Challenge
(2R,4S)-Fosinopril sodium is a phosphinic acid-containing ACE inhibitor prodrug.[1][2] Unlike many other ACE inhibitors, it contains a phosphinate group which contributes to its unique solubility profile but also its significant hygroscopicity.
The Core Problem: The sodium salt form is extremely hygroscopic. Upon exposure to moisture, it does not merely "clump"; it undergoes a phase transformation that facilitates rapid hydrolysis of the ester linkage to form Fosinoprilat (the active diacid metabolite). This reaction is autocatalytic in the presence of moisture and heat. Furthermore, the presence of certain metal ions (specifically Magnesium) in formulation excipients can catalyze degradation, a nuance often missed during early development.
This guide provides a root-cause analysis and troubleshooting protocols to stabilize the drug substance (DS) and drug product (DP).
Module 1: Solid State & Polymorph Control
Context: The physical form of (2R,4S)-fosinopril sodium dictates its moisture uptake. The amorphous form has a lower glass transition temperature (Tg) and higher surface energy, making it a "moisture magnet."
Troubleshooting Guide: Crystal Form & Handling
Q: My batch of Fosinopril Sodium has turned into a sticky gel/oil during filtration. Why? A: You likely isolated the amorphous form or a metastable solvate that collapsed upon solvent removal. Fosinopril sodium tends to "oil out" from rapid precipitation.
-
Root Cause: Rapid evaporation or lack of water in the crystallization solvent.
-
Solution: Target Polymorph Form A . This is the thermodynamically stable crystalline form.
-
Protocol:
-
Use a solvent system of a ketone (acetone) or alcohol containing 2-5% water . The presence of water is critical to form the stable crystalline lattice of the sodium salt.
-
Avoid rapid rotary evaporation. Use slow cooling crystallization.
-
Validation: Check XRD. Form A has distinct peaks (unlike the "halo" of the amorphous form).
-
Q: What is the critical relative humidity (CRH) for processing? A: While a specific CRH varies by exact impurity profile, Fosinopril Sodium initiates significant moisture uptake above 30-40% RH .
-
Guideline: Maintain processing suites at <30% RH .
-
Storage: Double polyethylene bags with desiccant (silica gel or molecular sieves) in a rigid container.
Visualization: Polymorph Selection Workflow
Figure 1: Decision tree for isolating the stable Form A polymorph versus the unstable amorphous form.
Module 2: Formulation & Excipient Compatibility
Context: A common failure mode in Fosinopril development is the use of standard lubricants. Magnesium Stearate is incompatible with Fosinopril Sodium.
Troubleshooting Guide: Formulation Stability
Q: We are seeing high levels of Fosinoprilat (degradant) in our tablets after 3 months at 40°C/75%RH. We used standard excipients. A: Check your lubricant.[3] Did you use Magnesium Stearate?
-
Mechanism: Magnesium ions (
) form a complex with the phosphinate group, catalyzing the hydrolysis of the ester bond. -
Corrective Action: Switch to Sodium Stearyl Fumarate or Glyceryl Dibehenate (hydrogenated vegetable oil). These are non-metallic or compatible salts that do not catalyze this degradation pathway.
Q: Can I use wet granulation? A: Yes, but with strict controls.
-
Risk: Water introduced during granulation can initiate hydrolysis if not removed quickly and completely.
-
Protocol:
-
Limit water exposure time.
-
Dry granules to a volatile content of <1.5% (preferably <1.0%) before compression.
-
Consider Dry Granulation (Roller Compaction) as a safer alternative to eliminate water exposure entirely.
-
Q: Which fillers are recommended? A: Lactose and Microcrystalline Cellulose (MCC) are standard. However, ensure the Lactose is a low-moisture grade (e.g., anhydrous or spray-dried) to prevent moisture transfer from the excipient to the API.
Data: Excipient Compatibility Matrix
| Excipient Class | Recommended | AVOID (Incompatible) | Reason for Incompatibility |
| Lubricant | Sodium Stearyl Fumarate, Glyceryl Dibehenate | Magnesium Stearate, Calcium Stearate | Divalent metal ions ( |
| Filler | Lactose Anhydrous, Mannitol | Dextrates (high moisture) | High water activity in filler transfers moisture to hygroscopic API. |
| Stabilizer | Sodium Bicarbonate, Sodium Chloride | Acidifying agents | Fosinopril sodium is more stable in neutral/slightly alkaline microenvironments. |
Module 3: Degradation Mechanism
Context: Understanding the enemy. The primary degradation pathway is hydrolysis.
Visualization: Hydrolysis Pathway
Figure 2: The hydrolytic degradation pathway of Fosinopril Sodium to Fosinoprilat.
Summary of Best Practices
-
Crystal Form: Ensure you are using Form A (crystallized from water/ketone mixtures).[4] Reject amorphous lots.
-
Environment: Process at <30% Relative Humidity .
-
Formulation: NEVER use Magnesium Stearate . Use Sodium Stearyl Fumarate or Glyceryl Dibehenate.[5]
-
Packaging: Use Alu/Alu blisters or HDPE bottles with heavy desiccant loads to prevent moisture permeation.
References
-
Petrillo, E. W. Jr., et al. (1982). Phosphinylalkanoyl substituted prolines.[6][7] U.S. Patent 4,337,201.[4][5][6][7] Bristol-Myers Squibb.[8] Link
-
Jain, R., et al. (1991). Fosinopril tablet formulations.[5][8][9][10][11] U.S. Patent 5,006,344. Bristol-Myers Squibb.[8] (Describes the incompatibility with Magnesium Stearate and use of Sodium Stearyl Fumarate). Link
-
Grosso, J. A., et al. (1992). Selective process for preparation of polymorphs of fosinopril sodium.[4][6] U.S. Patent 5,162,512. Bristol-Myers Squibb.[8] (Details the crystallization of Form A vs Form B). Link
-
Sherman, B. C. (2006). Fosinopril formulation.[4][5][6][7][8][9][10][12][13][14] U.S. Patent 7,045,511. (Discusses the use of Glyceryl Dibehenate to improve stability). Link
-
Thakur, A. B., et al. (1993).[5] Incompatibility of Magnesium Stearate with Fosinopril Sodium.[5] Pharmaceutical Research, 10(6), 800–809.[5] (Scientific basis for the metal ion catalyzed degradation). Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fosinopril sodium | RAAS | TargetMol [targetmol.com]
- 3. US5006344A - Fosinopril tablet formulations - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7045511B2 - Fosinopril formulation - Google Patents [patents.google.com]
- 6. WO2002088149A3 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]
- 7. EP1383779B1 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]
- 8. docetp.mpa.se [docetp.mpa.se]
- 9. Fosinopril/Hydrochlorothiazide (Monopril HCT): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. SMPDB [smpdb.ca]
- 13. (2R,4S)-Fosinopril Sodium Salt | F727830 | ENCO [enco.co.il]
- 14. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: High-Sensitivity LC-MS/MS Analysis of Fosinopril Sodium
Status: Operational Ticket ID: FOS-MX-2026 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary: The "Two-Front War" of Fosinopril Analysis
Analyzing Fosinopril Sodium in human plasma presents a unique dual challenge that often confuses standard matrix effect troubleshooting. Unlike stable small molecules where signal suppression is the primary enemy, Fosinopril requires you to fight a war on two fronts simultaneously:
-
The Biological Front (Instability): Fosinopril is an ester prodrug.[1][2][3] Plasma esterases will aggressively hydrolyze it into its active metabolite, Fosinoprilat , ex vivo. If uncontrolled, this looks like "signal loss" or "poor recovery," mimicking a matrix effect.
-
The Chemical Front (Ion Suppression): Fosinopril is a hydrophobic, amphiphilic molecule. It co-elutes easily with endogenous plasma phospholipids (glycerophosphocholines), leading to severe ion suppression in Electrospray Ionization (ESI).
This guide provides a self-validating workflow to distinguish between these two issues and eliminate them.
Module 1: The "Fake" Matrix Effect (Stabilization Protocol)
Symptom: Your QC samples show decreasing Fosinopril area and increasing Fosinoprilat area over time, even in the autosampler. Diagnosis: This is not ion suppression; it is enzymatic hydrolysis.
The Mechanism
Fosinopril contains a phosphinyl group and an ester linkage. Plasma esterases (carboxylesterases) remain active after blood draw. Standard EDTA plasma is insufficient to stop this reaction.
Required Protocol: Immediate Acidification
You must lower the plasma pH to < 4.0 immediately upon harvesting to inhibit esterase activity.
| Step | Action | Technical Rationale |
| 1 | Prepare Buffer | Create a 1.0 M Sodium Acetate buffer adjusted to pH 4.0 with glacial acetic acid. |
| 2 | Collection | Collect blood into K2EDTA tubes. Centrifuge at 4°C (2000 x g, 10 min). |
| 3 | Stabilization | Immediately add 20 µL of pH 4.0 buffer per 1.0 mL of plasma. Vortex gently. |
| 4 | Verification | Spot check pH with a strip. It must be acidic. Store at -70°C. |
Critical Note: Do not use strong mineral acids (HCl) directly into plasma if you can avoid it, as they can cause protein gelling that traps the drug. Acetate buffer is milder and effective.
Module 2: Overcoming True Matrix Effects (Sample Preparation)
Symptom: Internal Standard (IS) response varies wildly between patient lots; "Post-Column Infusion" shows dips in the baseline at the analyte retention time. Diagnosis: Phospholipid interference.
Why Protein Precipitation (PPT) Fails
Simple PPT (Acetonitrile crash) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids (m/z 184, 496, 524) often co-elute with Fosinopril, competing for charge in the ESI droplet.
Recommended Protocol: Mixed-Mode Solid Phase Extraction (SPE)
We recommend a Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB) approach. Fosinopril is acidic (carboxylic acid + phosphinic acid), making it ideal for anion exchange cleanup which washes away neutral lipids.
Validated SPE Workflow (Example using MAX sorbent)
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: 200 µL Acidified Plasma + 200 µL 2% Formic Acid (aq).
-
Wash 1 (Ammonia): 1 mL 5% NH4OH in water. (Removes neutrals/zwitterions).
-
Wash 2 (Organic): 1 mL Methanol. (Removes hydrophobic interferences/lipids).
-
Elute: 1 mL Methanol containing 2% Formic Acid. (Disrupts ionic interaction).
-
Evaporate & Reconstitute: N2 stream at 40°C; reconstitute in Mobile Phase.
Module 3: Chromatographic Defense
Even with SPE, trace lipids may remain. You must chromatographically resolve them from Fosinopril.[4]
The "Phospholipid Guard" Gradient
Phospholipids are highly hydrophobic and tend to elute late in a reverse-phase gradient.
-
Column: C18 or C8 (e.g., Waters XBridge or Phenomenex Luna), 3.5 µm or sub-2 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (or MeOH).
Gradient Strategy:
-
0.0 - 1.0 min: Hold low organic (e.g., 10% B) to divert salts.
-
1.0 - 3.0 min: Ramp to high organic (e.g., 90% B) to elute Fosinopril.
-
3.0 - 5.0 min: The Wash Step. Hold at 95-100% B. This is crucial. This flushes the phospholipids.
-
5.1 min: Return to initial conditions.
Visualizing the Solution
The following diagram illustrates the decision logic for troubleshooting Fosinopril analysis.
Figure 1: Troubleshooting logic flow distinguishing between matrix suppression (Solution A) and enzymatic instability (Solution B).
Frequently Asked Questions (FAQs)
Q1: Can I use Benazepril as an Internal Standard (IS) instead of Fosinopril-d5?
-
Answer: You can, but it is risky for matrix effects. Benazepril is an analog, not a stable isotope. It will not co-elute perfectly with Fosinopril. If a phospholipid elutes at the Fosinopril retention time but not the Benazepril time, the IS will not compensate for the suppression. Recommendation: Always use deuterated Fosinopril (Fosinopril-d5) for regulated bioanalysis.
Q2: My recovery is low (<50%) even with SPE. What is wrong?
-
Answer: Check your evaporation step. Fosinopril can adsorb to glass or polypropylene tubes during N2 evaporation if the surface is too active.
-
Fix: Add a small amount of surfactant (e.g., 0.1% BSA) or ensure the elution solvent contains adequate organic content. Also, ensure you are not eluting with 100% aqueous buffer by mistake.
Q3: How do I quantify Matrix Effect vs. Recovery?
-
Answer: Follow the "Matuszewski Method" (Ref 2):
-
Set A: Standards in neat solvent.
-
Set B: Standards spiked into extracted blank matrix (Post-extraction spike).
-
Set C: Standards spiked into matrix before extraction (Pre-extraction spike).
-
Matrix Factor (MF): (Area B / Area A). If < 0.85, you have suppression.
-
Recovery (RE): (Area C / Area B). This measures extraction efficiency independent of the MS source.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Jemal, M., et al. (2000). Liquid chromatography/electrospray tandem mass spectrometry method for the quantitation of fosinoprilat in human serum using automated 96-well solid-phase extraction.[4] Rapid Communications in Mass Spectrometry, 14(12), 1023-1028. [Link]
-
Bhende, S. D., et al. (2020).[5] A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma and its application for a bioequivalence study in humans.[5] Biomedical Chromatography, 35(5), e5047. [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/electrospray tandem mass spectrometry method for the quantitation of fosinoprilat in human serum using automated 96-well solid-phase extraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Metrological Imperative: (2R,4S)-Fosinopril Sodium Certified Reference Standards
A Comparative Technical Guide for Analytical Validation
Executive Summary: The Stereochemical Stake
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, (2R,4S)-Fosinopril Sodium represents a unique analytical challenge. Unlike enalapril or lisinopril, fosinopril contains a phosphinic acid moiety and possesses four chiral centers. The therapeutic efficacy relies strictly on the specific
For researchers and QC managers, the choice between a Certified Reference Material (CRM) (ISO 17034 accredited) and a standard Research Grade material is not merely administrative—it is the difference between data defensibility and experimental drift. This guide objectively compares these grades, detailing why the Certificate of Analysis (COA) for a CRM is the only viable shield against Type I (false positive) and Type II (false negative) errors in potency assignment.
Comparative Analysis: CRM vs. Research Grade
The following table contrasts the metrological rigor applied to a (2R,4S)-Fosinopril Sodium CRM versus a typical research-grade alternative.
| Feature | Certified Reference Material (CRM) | Research Grade / Analytical Standard |
| Accreditation | ISO 17034 & ISO/IEC 17025 | Non-accredited or ISO 9001 only |
| Purity Assignment | Mass Balance validated by qNMR (orthogonal method) | Chromatographic purity (Area %) only |
| Stereochemical Purity | Quantified Diastereomeric Excess (% de) | Often assumed based on synthesis route |
| Traceability | SI-Traceable (via NIST/BIPM primary standards) | Traceable to internal lot only |
| Uncertainty | Expanded Uncertainty ( | Not provided |
| Homogeneity | Tested between-bottle and within-bottle | Not tested |
| Water Content | Measured (KF) and factored into assay | Often "As is" or theoretical |
The "Hidden" Variable: Hygroscopicity
Fosinopril Sodium is hygroscopic. A research-grade COA reporting "99.5% HPLC Purity" without a rigorous Karl Fischer (KF) water determination is misleading. If the material has absorbed 4% water, the actual active content is only ~95.5%. CRMs account for this in the Assay (Mass Balance) calculation.
Deep Dive: The Certificate of Analysis (COA)
A CRM COA for (2R,4S)-Fosinopril Sodium is a self-validating document. Here is how to interpret the critical sections:
A. Identity (The Stereochemical Fingerprint)
Standard IR or 1H-NMR confirms the chemical structure but cannot distinguish the (2R,4S) isomer from its diastereomers (e.g., Impurity H or Fosinopril Impurity 4).
-
CRM Requirement: The COA must include Chiral HPLC traces or Specific Rotation
data with defined acceptance criteria (e.g., to ).
B. Potency Assignment: The Gold Standard
The most critical value on the COA is the Assay (mg/mg or % w/w).
-
Method:
-
Validation: This value is cross-verified using Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or BTMSB-d4) traceable to NIST SRMs.
C. Visualizing the Certification Workflow
The following diagram illustrates the rigorous path a CRM takes before reaching your bench, ensuring the "Chain of Custody" for data integrity.
Figure 1: The ISO 17034 Certification Workflow. Note the orthogonal check where Mass Balance is verified by qNMR.
Experimental Protocols
To validate the performance of your Fosinopril Sodium standard, use the following protocols. These are designed to be self-validating —if the System Suitability criteria fail, the data is invalid.
Protocol 1: Determination of Stereochemical Purity (Chiral HPLC)
Objective: To ensure the reference standard is the active (2R,4S) isomer and not a mixture of diastereomers.
-
Column: Chiralpak AD-H or equivalent (Amylose tris-(3,5-dimethylphenylcarbamate)),
. -
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (80 : 20 : 0.1 v/v/v).
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
. -
Sample Prep: Dissolve
in Mobile Phase.
System Suitability Criteria (Self-Validation):
-
Resolution (
): between the (2R,4S) peak and any adjacent diastereomer (Impurity H). -
Tailing Factor (
): . -
Repeatability: RSD of peak area
(n=5 injections).
Protocol 2: Potency Verification via qNMR
Objective: To verify the assay value of the standard without relying on a second reference standard of the same material.
-
Solvent: DMSO-
(provides excellent solubility for the sodium salt). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).
-
Instrument: 400 MHz NMR (or higher).
-
Pulse Sequence:
pulse, relaxation delay ( ) (to ensure relaxation). -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2][3][4][5][6][7]
Impact of Reference Standard Error
Using a non-certified standard introduces propagation of error that can ruin late-stage drug development data.
Figure 2: Error Propagation. A 6% purity error in the standard propagates to a total analytical error exceeding regulatory limits (typically +/- 2%).
Conclusion
For routine "spot checks" or qualitative identification, a research-grade standard may suffice. However, for Quantitative Assay validation , Stability Studies , or Release Testing of Fosinopril Sodium, the use of an ISO 17034 Certified Reference Material is mandatory to ensure data integrity.
The cost of a CRM is negligible compared to the cost of a failed bioequivalence study or a regulatory audit finding caused by untraceable standards.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
European Pharmacopoeia (Ph.[1] Eur.) . Fosinopril Sodium.[1][3][5][8][9][10][11][12] EDQM. [Link]
-
Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI, Molecules. [Link]
-
Davies, S.R., et al. (2015).[7] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. [Link]
-
PubChem . Fosinopril Sodium Compound Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. 福辛普利 钠 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fosinopril Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Fosinopril Impurity H Sodium Salt - CAS - 149760-14-5 (free base) | Axios Research [axios-research.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ijnrd.org [ijnrd.org]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Bioequivalence Assessment of Fosinopril Sodium Polymorphs: A Comparative Technical Guide
Executive Summary
Fosinopril Sodium presents a unique bioequivalence challenge due to its nature as an ester prodrug and its existence in distinct polymorphic forms. While the therapeutic efficacy relies on the active metabolite Fosinoprilat , the physicochemical properties of the parent Fosinopril Sodium salt—specifically its polymorphism—dictate the stability, dissolution kinetics, and ultimate bioavailability of the drug product.
This guide provides a rigorous technical framework for researchers to differentiate between Form A (Thermodynamic) and Form B (Kinetic/Metastable) polymorphs and to design self-validating bioequivalence (BE) protocols that satisfy regulatory standards (FDA/EMA).
Part 1: The Polymorph Landscape
Fosinopril Sodium exists primarily in two polymorphic forms.[1] The control of these forms is critical; while the sodium salt is freely soluble, the metastable form can undergo phase transformation during shelf-life, potentially altering dissolution rates or chemical stability (hydrolysis).[2]
Comparative Physicochemical Profile[1][2][3][4][5][6]
| Feature | Form A (Therapeutic Standard) | Form B (Metastable) |
| Thermodynamics | Stable (Low Energy) | Metastable (High Energy) |
| Formation Kinetics | Slow crystallization from keto/hydroxylic solvents with >2% water. | Rapid "flash" evaporation or crystallization from solvents with <0.2% water. |
| Melting Point | 196 – 198°C (Distinct endotherm) | Lower/Broad endotherm (Phase transition likely before melting) |
| Crystal Habit | Defined crystalline powder | Often less ordered / semi-crystalline |
| Solubility | Freely soluble (>100 mg/mL in water) | Higher apparent solubility (transient) |
| Key Risk | Reference standard for BE. | Risk of conversion to Form A; potential for hydrolytic degradation. |
Structural Fingerprinting (XRD & FTIR)
Differentiation relies on specific diffraction peaks and spectral bands.
-
Powder X-Ray Diffraction (PXRD): Form A exhibits a characteristic high-crystallinity pattern.
-
Key 2
Diffraction Peaks (Form A):4.7°, 6.2°, 8.0°, 10.9°, 15.2°, 15.7°, 16.7°, 21.4°, 26.2° .[3]
-
-
FTIR Spectroscopy:
-
Form A Markers: Sharp ester carbonyl stretch at 1759 cm⁻¹ ; Amide/Carbonyl bands at 1600 cm⁻¹ and 1620 cm⁻¹ .
-
Part 2: Experimental Characterization Protocols
Directives for establishing a self-validating characterization workflow.
Protocol 1: Polymorph Identification via PXRD
Objective: Confirm the presence of Form A and detect Form B contamination (>5%).
-
Sample Prep: Gently grind 500 mg of Fosinopril Sodium tablet powder. Critical: Avoid excessive milling which can induce phase transition.
-
Instrument Settings:
-
Source: Cu K
radiation ( = 1.5406 Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 3° to 40° 2
.[4] -
Step Size: 0.02°.
-
-
Validation Criteria:
-
Identity: Match peaks at 4.7° and 8.0° ± 0.2° with Reference Standard (Form A).
-
Purity: Absence of halo patterns (amorphous) or undefined peaks associated with solvates.
-
Protocol 2: Thermal Stress Testing (DSC)
Objective: Assess thermal stability and detect low-melting metastable phases.
-
Parameters:
-
Pan: Hermetically sealed aluminum pan (pinhole lid).
-
Ramp Rate: 10°C/min from 30°C to 250°C.
-
Purge: Nitrogen (50 mL/min).
-
-
Analysis:
-
Observe endotherm onset.[4] Form A must show a sharp melting endotherm onset >190°C.
-
Causality Check: An early broad endotherm (<100°C) indicates dehydration (solvate) or glass transition of amorphous content, signaling instability.
-
Part 3: In Vitro & In Vivo Bioequivalence
Since Fosinopril is a prodrug, BE is demonstrated by the plasma concentration of the active metabolite, Fosinoprilat .
In Vitro Dissolution (FDA Recommended Method)
This method serves as a quality control gate before in vivo testing.
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddle) |
| Speed | 50 RPM |
| Medium | Deaerated Water (900 mL) |
| Temperature | 37°C ± 0.5°C |
| Sampling Points | 10, 20, 30, and 45 minutes |
| Acceptance | NLT 80% (Q) dissolved in 30 minutes |
Note: Fosinopril Sodium Form A is freely soluble. If the test formulation fails to release >90% in 15 minutes, investigate tablet compression force or lubricant hydrophobicity (e.g., Magnesium Stearate interaction) rather than just polymorph solubility.
In Vivo Bioequivalence Study Design
Core Directive: The study must demonstrate that the Test (Generic) and Reference (RLD) formulations deliver equivalent amounts of Fosinoprilat to the systemic circulation.
-
Design: Single-dose, randomized, two-period, two-treatment crossover.
-
Conditions: Fasting (Standard).
-
Subjects: Healthy adult volunteers (n
24-36 to achieve >80% power). -
Analyte: Fosinoprilat in plasma (LC-MS/MS detection).
-
BE Limits: 90% Confidence Interval for geometric mean ratios of
, , and must fall within 80.00% – 125.00% .
Part 4: Visualization of Workflows
Diagram 1: Polymorph Characterization Logic
This workflow illustrates the decision process for validating the Active Pharmaceutical Ingredient (API) form.[2]
Caption: Logical workflow for confirming Fosinopril Sodium Form A identity using PXRD and DSC checkpoints.
Diagram 2: Bioequivalence Decision Tree
This diagram maps the regulatory pathway from dissolution to in vivo BE.
Caption: Critical path for demonstrating bioequivalence, linking in vitro performance to in vivo PK outcomes.
References
-
FDA Guidance for Industry. Draft Guidance on Fosinopril Sodium. U.S. Food and Drug Administration.[5] Available at: [Link]
-
Brittain, H. G., et al. (1993). Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sbarcea, L., et al. (2015).[6] Fosinopril sodium–hydroxypropyl-β-cyclodextrin inclusion complex: physicochemical characterization. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
FDA Dissolution Methods Database. Fosinopril Sodium.[7] Available at: [Link]
-
European Medicines Agency (EMA). Public Assessment Report: Fosinopril Sodium. Available at: [Link] (Referencing NL/H/2168/001-002/DC).
Sources
A Senior Application Scientist's Guide to Differentiating (2R,4S)-Fosinopril Sodium from its Optical Isomers
Introduction: In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug is not a trivial detail; it is a critical attribute that dictates efficacy and safety. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have long established guidelines that underscore the necessity of treating stereoisomers as distinct chemical entities.[1][2][3] This is because different isomers of a chiral drug can exhibit widely varying pharmacokinetic, pharmacodynamic, and toxicological profiles.[4]
Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor, presents a fascinating case study in stereochemical complexity.[5][6] As a prodrug, it is hydrolyzed in vivo to its active metabolite, fosinoprilat.[7][8][9] The molecule possesses four chiral centers—three on carbon atoms and one on a phosphorus atom—giving rise to a possibility of 16 stereoisomers.[10][11] The therapeutically active agent is specifically the (trans) isomer with the [1[S(R)],2α,4β] configuration. However, during synthesis, other isomers can form, including the diastereomeric (2R,4S)-fosinopril, which must be identified and controlled as an impurity.[10][12][13]
This guide provides a comprehensive framework for researchers and drug development professionals to differentiate and quantify the (2R,4S) isomer of fosinopril from the active pharmaceutical ingredient (API). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Part 1: The Stereochemical Landscape of Fosinopril
Understanding the precise stereochemical relationship between the active isomer and its potential impurities is the foundation of any analytical strategy. Fosinopril's structure includes a proline ring and a phosphinate group. The key chiral centers are at the C2 and C4 positions of the proline ring, a carbon in the ester side-chain, and the phosphorus atom itself.
The therapeutically desired isomer has a (2S, 4S) configuration on the proline ring. The (2R, 4S) isomer is therefore a diastereomer of the active compound. Diastereomers, unlike enantiomers, have different physicochemical properties, which can be exploited for their separation.[10]
Sources
- 1. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 2. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.medicines.org.au [apps.medicines.org.au]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. WO2002088149A2 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Fosinopril impurity (2R, 4S isomer) - SRIRAMCHEM [sriramchem.com]
- 13. Fosinopril impurity (2R, 4S isomer) | Axios Research [axios-research.com]
A Comparative Pharmacodynamic Guide to Fosinopril Sodium and Other ACE Inhibitors for the Research Professional
This guide provides a detailed comparative analysis of the pharmacodynamics of fosinopril sodium against other widely used Angiotensin-Converting Enzyme (ACE) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a deeper, evidence-based understanding of the subtle yet significant differences within this critical class of antihypertensive agents.
Introduction: The Renin-Angiotensin-Aldosterone System and the Mechanism of ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial physiological regulator of blood pressure and cardiovascular homeostasis. Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this system by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. ACE inhibitors exert their therapeutic effects by blocking this conversion, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1]
Beyond its effects on the RAAS, ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[1] Therefore, ACE inhibitors also lead to an accumulation of bradykinin, which further contributes to their antihypertensive and cardioprotective effects.[2][3] This dual mechanism of action is a key consideration in the pharmacodynamic profile of all ACE inhibitors.
Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of ACE Inhibitors
Caption: The RAAS cascade and the inhibitory action of ACE inhibitors.
Comparative In Vitro Potency of ACE Inhibitors
The intrinsic potency of ACE inhibitors is a fundamental pharmacodynamic parameter, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. It is important to note that most ACE inhibitors are administered as prodrugs and are converted to their active metabolites in vivo (e.g., fosinopril to fosinoprilat, enalapril to enalaprilat, and ramipril to ramiprilat).[4][5] Captopril and lisinopril are exceptions, as they are administered in their active forms.
| Active Metabolite | IC50 (nM) | Reference |
| Fosinoprilat | 2.6 - 4.2 | [1] |
| Captopril | 20 | [6] |
| Enalaprilat | 2.4 | |
| Lisinopril | 1.2 | |
| Ramiprilat | 5 | [7] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.
In Vivo Pharmacodynamics: A Comparative Overview
While in vitro potency is a useful indicator, the in vivo pharmacodynamic effects of ACE inhibitors are influenced by a multitude of factors, including their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), tissue penetration, and duration of action.
Onset and Duration of Action
The onset and duration of antihypertensive action are critical for dosing frequency and patient compliance.
| ACE Inhibitor | Onset of Action | Peak Effect | Duration of Action |
| Fosinopril | 1 hour | 2-6 hours | 24 hours |
| Captopril | 15-30 minutes | 1-2 hours | 6-12 hours |
| Enalapril | 1 hour | 4-6 hours | 24 hours |
| Lisinopril | 1 hour | 6 hours | 24 hours |
| Ramipril | 1-2 hours | 3-6 hours | 24 hours |
Tissue ACE Inhibition
The inhibition of ACE in various tissues, such as the heart, kidneys, and blood vessels, is thought to contribute significantly to the long-term beneficial effects of these drugs beyond simple blood pressure reduction.[8][9]
A study in spontaneously hypertensive rats (SHR) revealed differences in tissue ACE inhibition among various ACE inhibitors.[10][11] While fosinopril demonstrated delayed but long-lasting inhibitory actions in the brain, ramipril and enalapril had no effect. In the heart, captopril and fosinopril produced striking and long-lasting inhibition. Ramipril, lisinopril, and zofenopril were distinguished by the magnitude and duration of their effects in the aorta.[10][11] These differences in tissue-specific ACE inhibition may have implications for their clinical utility in different cardiovascular conditions.
Effects on Bradykinin
As previously mentioned, the potentiation of bradykinin is a key component of the pharmacodynamic profile of ACE inhibitors.[2][3] This effect is believed to contribute to both the therapeutic efficacy and some of the side effects, such as the characteristic dry cough. While direct comparative studies on the degree of bradykinin potentiation by fosinopril versus other ACE inhibitors are limited, a study comparing fosinopril and enalapril in patients with a history of ACE inhibitor-associated cough found that fosinopril was associated with a significantly lower frequency of cough.[12] This suggests potential differences in their effects on bradykinin metabolism or receptor sensitivity.
Experimental Protocols for Comparative Pharmacodynamic Assessment
To ensure scientific integrity and reproducibility, standardized experimental models are essential for comparing the pharmacodynamics of different ACE inhibitors.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the in vitro potency (IC50) of ACE inhibitors using the substrate hippuryl-histidyl-leucine (HHL).[4][13][14]
Workflow for In Vitro ACE Inhibition Assay
Caption: A typical workflow for an in vitro ACE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of the substrate HHL (e.g., 5 mM) in the same buffer.
-
Prepare serial dilutions of the ACE inhibitor (e.g., fosinoprilat) and the reference inhibitor (e.g., captopril).
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, add a defined volume of the ACE solution.
-
Add an equal volume of either the inhibitor solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Extract the resulting hippuric acid with a solvent such as ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent.
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Antihypertensive Activity Assessment
a) Spontaneously Hypertensive Rat (SHR) Model:
The SHR is a widely used genetic model of essential hypertension.[15]
Step-by-Step Protocol:
-
Animal Model:
-
Use adult male or female SHRs (e.g., 12-16 weeks old) with established hypertension.
-
House the animals under controlled conditions of temperature, humidity, and light-dark cycle.
-
-
Blood Pressure Measurement:
-
Measure baseline systolic blood pressure using the tail-cuff method or radiotelemetry for continuous monitoring.
-
-
Drug Administration:
-
Administer the ACE inhibitors (e.g., fosinopril, lisinopril) orally via gavage at various doses. A control group should receive the vehicle.
-
-
Data Collection:
-
Measure blood pressure at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each treatment group.
-
Construct dose-response curves to compare the potency and efficacy of the different ACE inhibitors.
-
b) Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model:
This model mimics renovascular hypertension, which is characterized by high levels of renin and angiotensin II.[1][7]
Step-by-Step Protocol:
-
Surgical Procedure:
-
Anesthetize the rats (e.g., Sprague-Dawley).
-
Expose the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around it to induce stenosis. The right kidney remains untouched.
-
Allow the rats to recover and for hypertension to develop over several weeks.
-
-
Blood Pressure Monitoring and Drug Testing:
-
Follow the same procedures for blood pressure measurement, drug administration, and data analysis as described for the SHR model.
-
Conclusion
Fosinopril sodium is a potent and long-acting ACE inhibitor with a distinct pharmacodynamic profile. Its unique dual route of elimination (hepatic and renal) offers a potential advantage in patients with renal impairment. While in vitro potency data provides a useful starting point for comparison, the in vivo pharmacodynamics are influenced by a complex interplay of factors, including tissue penetration and effects on bradykinin metabolism.
The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible comparative studies. For researchers and drug development professionals, a thorough understanding of these comparative pharmacodynamics is crucial for the rational selection and development of ACE inhibitors for specific therapeutic applications.
References
- The Pharmacokinetics and Pharmacodynamics of Fosinopril in Haemodialysis Patients. (1993). British Journal of Clinical Pharmacology, 35(4), 417–420.
-
Ramipril (5250) by Tocris, Part of Bio-Techne. (n.d.). Retrieved February 22, 2026, from [Link]
- Stevens, B. R., Fernandez, A., & Hirayama, B. (1988). Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme.
- Johnston, C. I. (1992). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of Hypertension. Supplement: Official Journal of the International Society of Hypertension, 10(5), S17-S22.
- DeForrest, J. M., Waldron, T. L., Harvey, C. M., & Powell, J. R. (1989). Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology. Journal of Cardiovascular Pharmacology, 14(5), 734-741.
- Kumar, P., & Kumar, A. (2014). Docking Studies and Biological Activity of Fosinopril Analogs.
- Corradi, H. R., & Schwager, S. L. (2022). Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat. The FEBS Journal, 289(23), 7545-7558.
- Cushman, D. W., Wang, F. L., Fung, W. C., Harvey, C. M., & DeForrest, J. M. (1989). Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs. American Journal of Hypertension, 2(4), 294-306.
- Cushman, D. W., Wang, F. L., Fung, W. C., Harvey, C. M., & DeForrest, J. M. (1989). Differentiation of Angiotensin–Converting Enzyme (ACE) Inhibitors by Their Selective Inhibition of ACE in Physiologically Important Target Organs. American Journal of Hypertension, 2(4), 294-306.
-
Provider Synergies, L.L.C. (2008). Angiotensin Modulators: ACE Inhibitors and Direct Renin Inhibitors Review. Retrieved from [Link]
- Igor, P., & Ad, D. (2001). Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade. Hypertension, 38(1), 95-99.
-
R Discovery. (n.d.). What are the differences between fosinopril and lisinopril in terms of efficacy and side effects? Retrieved February 22, 2026, from [Link]
- van den Bogaerdt, A. J., van Wijngaarden, J., de Vries, R., & Saxena, P. R. (2002). Bradykinin potentiation by ACE inhibitors: a matter of metabolism. British Journal of Pharmacology, 137(2), 245–252.
- van den Bogaerdt, A. J., van Wijngaarden, J., de Vries, R., & Saxena, P. R. (2002). Bradykinin potentiation by ACE inhibitors: a matter of metabolism. British Journal of Pharmacology, 137(2), 245–252.
-
Fosinopril - StatPearls - NCBI Bookshelf. (2022, July 12). Retrieved February 22, 2026, from [Link]
-
Oreate AI. (2026, January 15). Fosinopril vs. Lisinopril: A Comprehensive Comparison of Two ACE Inhibitors. Retrieved February 22, 2026, from [Link]
- Kumar, A., Singh, N., & Kulkarni, S. K. (2013).
-
ResearchGate. (2020, July 4). Fosinopril. Retrieved February 22, 2026, from [Link]
- Zannad, F., Chati, Z., Guest, M., & Plat, F. (1998). Fosinopril versus enalapril in the treatment of hypertension: a double-blind study in 195 patients. Journal of Cardiovascular Pharmacology, 31(4), 672-678.
-
Drugs.com. (n.d.). Fosinopril vs Lisinopril Comparison. Retrieved February 22, 2026, from [Link]
-
Drugs.com. (n.d.). Enalapril vs Fosinopril Comparison. Retrieved February 22, 2026, from [Link]
- McAlister, F. A., & Tu, K. (2008). Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace? CMAJ : Canadian Medical Association Journal = Journal de l'Association Medicale Canadienne, 178(10), 1303–1305.
- Cosenzi, A., Bernobich, E., Mion, M., Bellini, G., & Zennaro, C. (2001). Comparative antihypertensive and renoprotective effects of telmisartan and lisinopril after long-term treatment in hypertensive diabetic rats. Journal of Human Hypertension, 15(3), 183-189.
- DeForrest, J. M., Waldron, T. L., & Powell, J. R. (1990). Blood pressure lowering and renal hemodynamic effects of fosinopril in conscious animal models. Journal of Cardiovascular Pharmacology, 16(1), 139-146.
- Overlack, A., & Schmidt, U. (1995). A Comparison of the Cough Profile of Fosinopril and Enalapril in Hypertensive Patients with a History of ACE Inhibitor-Associated Cough. American Journal of Hypertension, 8(4_pt_1), 351-356.
-
Drugs.com. (n.d.). Interactions between Enalaprilat and Fosinopril / hydrochlorothiazide. Retrieved February 22, 2026, from [Link]
-
ACE Inhibition Assay - Protocol - OneLab. (n.d.). Retrieved February 22, 2026, from [Link]
-
Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC. (2018, February 28). Retrieved February 22, 2026, from [Link]
-
Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension - Frontiers. (2021, January 29). Retrieved February 22, 2026, from [Link]
-
INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION - Progressive Academic Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
-
SHR(Spontaneous Hypertensive Rat) - Inotiv. (n.d.). Retrieved February 22, 2026, from [Link]
-
Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed. (2013, November 13). Retrieved February 22, 2026, from [Link]
-
Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM - ResearchGate. (2021, November). Retrieved February 22, 2026, from [Link]
Sources
- 1. The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. A Comparison of the Cough Profile of Fosinopril and Enalapril in Hypertensive Patients with a History of ACE Inhibitor-Associated Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fosinopril vs. Lisinopril: A Comprehensive Comparison of Two ACE Inhibitors - Oreate AI Blog [oreateai.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (2R,4S)-Fosinopril Sodium Salt
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the disposal of (2R,4S)-Fosinopril Sodium Salt, ensuring the protection of personnel, the integrity of your research environment, and compliance with environmental regulations.
Hazard Identification and Core Safety Principles
(2R,4S)-Fosinopril Sodium Salt is an angiotensin-converting enzyme (ACE) inhibitor. Before handling or disposing of this compound, it is crucial to understand its specific hazard profile. While it may not be classified as acutely toxic, it possesses characteristics that demand careful management. The primary risks are associated with chronic exposure and its ecotoxicity.
A Safety Data Sheet (SDS) for Fosinopril Sodium Salt identifies several key hazards, including suspected damage to fertility or an unborn child (Reproductive toxicity 2), skin irritation, and serious eye irritation[1]. Furthermore, it is classified as slightly hazardous to water, and its discharge into ground water, water courses, or sewage systems is explicitly advised against[1]. This aligns with broader environmental regulations that strictly prohibit the disposal of pharmaceutical waste down the drain[2][3].
| Property | Identifier / Information | Source(s) |
| Chemical Name | (2R,4S)-Fosinopril Sodium Salt | [1][4] |
| CAS Number | 88889-14-9 | [1][5][6] |
| Molecular Formula | C₃₀H₄₅NNaO₇P | [5] |
| GHS Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H361: Suspected of damaging fertility or the unborn child. | [1] |
| Environmental Hazards | Water Hazard Class 1: Slightly hazardous for water. Do not allow to reach ground water or sewage systems. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1][5] |
Regulatory Imperative: The EPA and Pharmaceutical Waste
The disposal of all chemical waste, including pharmaceuticals generated in a research setting, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. A pivotal regulation, the 2019 Management Standards for Hazardous Waste Pharmaceuticals Final Rule, explicitly prohibits the sewering (i.e., drain disposal) of hazardous pharmaceutical waste[3][9].
The guiding principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal[10]. Therefore, all Fosinopril Sodium Salt waste must be collected, properly identified, and transferred to a licensed hazardous waste disposal facility, typically coordinated through your institution's Environmental Health & Safety (EH&S) office.
Standard Operating Protocol for Fosinopril Sodium Salt Disposal
This protocol outlines the necessary steps from the point of waste generation to its final collection. Adherence to this procedure is critical for ensuring a safe and compliant laboratory environment.
3.1. Required Personal Protective Equipment (PPE)
Before handling Fosinopril Sodium Salt in any form (pure solid, solutions, or contaminated materials), ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[5].
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling[11][12].
-
Body Protection: A standard laboratory coat. For larger quantities, consider additional protective clothing[12].
3.2. Step-by-Step Disposal Procedure
-
Segregate at the Source: Immediately upon generation, Fosinopril Sodium Salt waste must be segregated.
-
Rationale: Preventing the mixing of incompatible chemicals is a cornerstone of laboratory safety[7][13]. Fosinopril is incompatible with strong oxidizing agents[1][5]. Mixing it with other wastes can create unforeseen hazards and complicates the disposal process.
-
Action:
-
Designate a specific waste container solely for Fosinopril Sodium Salt and materials contaminated with it.
-
Keep solid waste (e.g., contaminated weigh paper, gloves, vials) separate from liquid waste (e.g., unused solutions, rinsate)[13].
-
-
-
Select the Appropriate Waste Container:
-
Label the Container Correctly and Completely:
-
Rationale: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone in the laboratory and to waste handlers[13][15].
-
Action:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[10][15].
-
Clearly write the full chemical name: "(2R,4S)-Fosinopril Sodium Salt" . Do not use abbreviations, formulas, or trade names[15].
-
If the waste is a solution, list all components and their approximate percentages.
-
Include the date the waste was first added to the container.
-
-
-
Store Waste in a Designated Satellite Accumulation Area (SAA):
-
Rationale: The SAA provides a safe, controlled, and known location for the temporary storage of hazardous waste, as mandated by the EPA[10][15].
-
Action:
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[7][10][15].
-
Keep the waste container closed at all times, except when adding waste[10][15]. Do not leave a funnel in the container opening[15].
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
-
Arrange for Final Disposal:
-
Rationale: Laboratories are not permitted to dispose of hazardous waste themselves. This must be done by trained professionals in accordance with federal, state, and local regulations[4][16].
-
Action:
-
Once the container is 90% full, or if you are discontinuing the project, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup[10][15].
-
Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or phone call.
-
-
Managing Spills and Container Decontamination
Accidents can happen. A clear plan for managing spills is essential.
Procedure for Minor Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including a respirator if the powder is easily aerosolized), gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep or vacuum the material into a designated waste container. If using a vacuum, it must be HEPA-filtered[16].
-
Wipe the area with a damp cloth.
-
All cleanup materials (gloves, absorbent pads, cloths) must be placed in the Fosinopril Sodium Salt solid waste container.
-
Label the container as hazardous waste and dispose of it through EH&S.
Empty Container Decontamination: Empty containers that held Fosinopril Sodium Salt must still be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., water or ethanol). Each rinse must be collected and disposed of as liquid hazardous waste in your designated Fosinopril Sodium Salt waste container[14]. After triple-rinsing, deface the original label and dispose of the container as instructed by your EH&S office.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of (2R,4S)-Fosinopril Sodium Salt waste in a laboratory setting.
Caption: Workflow for compliant disposal of (2R,4S)-Fosinopril Sodium Salt waste.
By adhering to this comprehensive disposal guide, you actively contribute to a culture of safety and environmental responsibility. This protocol not only ensures you meet regulatory requirements but also builds a foundation of trust in the meticulous and professional conduct of your research.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Update on pharmaceutical waste disposal regul
- How to Ensure Safe Chemical Waste Disposal in Labor
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- Management Standards for Hazardous Waste Pharmaceuticals.
- Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.
- Safety Data Sheet - Fosinopril (sodium salt). Cayman Chemical.
- MATERIAL SAFETY DATA SHEETS FOSINOPRIL SODIUM.
- Fosinopril sodium - Material Safety D
- SAFETY DATA SHEET - Fosinopril (sodium). Fisher Scientific.
- SAFETY DATA SHEET - Fosinopril Sodium.
- Safety Data Sheet. (Specific for a related compound, but general lab practices are applicable).
- SAFETY DATA SHEET.
- Safety data sheet. BASF (illustrating general chemical handling and disposal principles).
- Fosinopril - Material Safety D
- MSDS - Fosinopril sodium.
- SAFETY DATA SHEET - Fosinopril (sodium). CymitQuimica.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ovid.com [ovid.com]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
- 6. kmpharma.in [kmpharma.in]
- 7. danielshealth.com [danielshealth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. angenechemical.com [angenechemical.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. vumc.org [vumc.org]
- 15. research.columbia.edu [research.columbia.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
